molecular formula C8H5BrF2O2 B1381667 2-Bromo-6-(difluoromethoxy)benzaldehyde CAS No. 1404115-37-2

2-Bromo-6-(difluoromethoxy)benzaldehyde

Cat. No.: B1381667
CAS No.: 1404115-37-2
M. Wt: 251.02 g/mol
InChI Key: YIDKFKJYJWBGKX-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDKFKJYJWBGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-6-(difluoromethoxy)benzaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Bromo-6-(difluoromethoxy)benzaldehyde as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS 1404115-37-2) represents a high-value pharmacophore scaffold, distinct for its orthogonal reactivity and specific physicochemical modulation. Unlike its methoxy analogs, the difluoromethoxy (-OCF₂H) moiety offers a unique balance of lipophilicity and hydrogen-bond donor capability, acting as a "lipophilic hydroxyl" bioisostere. This guide details the synthesis, validation, and strategic application of this scaffold in drug discovery, specifically focusing on the reliable introduction of the difluoromethoxy group via difluorocarbene chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1]

This molecule serves as a trifunctional building block: an electrophilic aldehyde for heterocycle formation, an aryl bromide for cross-coupling, and a difluoromethoxy group for metabolic stability.

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name This compound
CAS Number 1404115-37-2
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.03 g/mol
Appearance White to light yellow crystalline solid
Predicted LogP ~2.6 (Higher lipophilicity than -OMe analog)
H-Bond Donor 1 (Weak donor via C-H of OCF₂H)
H-Bond Acceptor 3 (Aldehyde O, Ether O, Fluorines)
Key NMR Signal ¹H NMR: Triplet (~6.5 ppm, J ≈ 73 Hz) for -OCF₂H

Part 2: The "Fluorine Effect" in Drug Design

The transition from a methoxy (-OMe) to a difluoromethoxy (-OCF₂H) group is not merely a steric adjustment; it is a fundamental alteration of the electronic and metabolic profile.

  • Metabolic Blocking: The C-F bonds deactivate the carbon center against oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes, significantly extending half-life compared to the -OMe analog.

  • Lipophilicity Modulation: The -OCF₂H group is more lipophilic than -OMe (ΔLogP ≈ +0.5 to +0.7), aiding membrane permeability.

  • Conformational Adaptability: Unlike the rigid -OCF₃ group, the -OCF₂H group retains a proton that can act as a weak hydrogen bond donor. This allows the molecule to adopt specific conformations within a protein binding pocket, engaging in non-classical H-bonds (C-H···O or C-H···π).

Part 3: Synthetic Architecture & Protocol

The critical synthetic challenge is the introduction of the difluoromethoxy group. Older methods utilizing chlorodifluoromethane (Freon 22) gas are operationally difficult and environmentally restricted. The modern, field-proven standard utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid source of difluorocarbene.

Mechanism of Action: Difluorocarbene Insertion

The reaction proceeds via the thermal decarboxylation of SCDA to generate the transient, electrophilic difluorocarbene (:CF₂), which inserts into the phenoxide bond.

G SCDA Sodium Chlorodifluoroacetate (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) SCDA->Carbene Heat (90-100°C) -CO2, -NaCl Product 2-Bromo-6-(difluoromethoxy) benzaldehyde Carbene->Product Insertion Phenol 2-Bromo-6-hydroxybenzaldehyde (Substrate) Inter Phenoxide Anion Phenol->Inter Base (K2CO3) Inter->Product + :CF2 + Proton Source

Figure 1: Mechanistic pathway for the O-difluoromethylation using SCDA.

Standard Operating Procedure (SOP)

Objective: Synthesis of this compound from 2-bromo-6-hydroxybenzaldehyde.

Reagents:

  • Substrate: 2-Bromo-6-hydroxybenzaldehyde (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-6-hydroxybenzaldehyde (10 mmol) in DMF (20 mL) and Water (2 mL).

    • Expert Insight: The small amount of water aids in the solubility of the base and the protonation step after carbene attack.

  • Addition: Add K₂CO₃ (30 mmol) followed by SCDA (25 mmol).

  • Reaction: Heat the mixture to 95–100 °C under an inert atmosphere (N₂ or Ar).

    • Critical Control Point: Do not exceed 120 °C rapidly. The decarboxylation of SCDA is exothermic. Maintain 95 °C to ensure a steady release of :CF₂.

  • Monitoring: Monitor by TLC or LC-MS. The reaction typically requires 4–6 hours.

    • Validation: Look for the disappearance of the phenol starting material.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organics with brine (2x), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Self-Validating Analytical Checkpoints:

  • ¹H NMR (CDCl₃): Verify the presence of the aldehyde proton (~10.3 ppm, s) and the diagnostic triplet for the -OCF₂H group at 6.52 ppm (J = 73.5 Hz).

  • ¹⁹F NMR: Look for a doublet at approximately -82.0 ppm .

Part 4: Divergent Reactivity & Applications

This scaffold allows for "Orthogonal Functionalization." The aldehyde and the aryl bromide can be reacted independently, allowing for rapid library generation.

Reactivity Core 2-Bromo-6-(difluoromethoxy) benzaldehyde Suzuki Pathway A: Suzuki-Miyaura (Aryl Bromide Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Base, Heat RedAmin Pathway B: Reductive Amination (Aldehyde Functionalization) Core->RedAmin R-NH2, NaBH(OAc)3 DCE Cycliz Pathway C: Heterocyclization (Condensation/Cyclization) Core->Cycliz Nitromethane or Ketones + Base Biaryl Biaryl Aldehydes (Scaffold Extension) Suzuki->Biaryl Amine Benzylic Amines (Solubility/Targeting) RedAmin->Amine Indole Substituted Indoles/Quinolines (Core Modification) Cycliz->Indole

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Strategic Use Case: In fragment-based drug discovery (FBDD), Pathway A (Suzuki) is often performed first to establish binding affinity with the target protein's hydrophobic pocket, followed by Pathway B (Reductive Amination) to fine-tune solubility and introduce polar contacts.

Part 5: Safety & Handling

  • Sodium Chlorodifluoroacetate (SCDA): While safer than gas, SCDA releases CO₂ and can generate pressure in closed vessels. Always use a vented system or a pressure-rated vessel behind a blast shield.

  • Alkylating Agents: The product is an aldehyde and a halogenated ether; handle as a potential skin sensitizer.

  • Waste: Aqueous waste from the reaction will contain fluoride ions. Dispose of according to specific halogenated waste protocols.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Ether: A Lipophilic, Hydrogen-Bond Donating Bioisostere of the Methoxy Group. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols and Thiophenols. Journal of the American Chemical Society. Retrieved from [Link]

  • Hu, J., Zhang, W., & Wang, F. (2009). Difluorocarbene Chemistry. Chemical Reviews. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-6-(difluoromethoxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Advanced Pharmaceutical Intermediates

In the intricate world of pharmaceutical development, the journey of a molecule from a promising candidate to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent dictates its reaction kinetics, purification efficiency, formulation possibilities, and ultimately, its bioavailability.[1][2][3] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of a key building block: 2-Bromo-6-(difluoromethoxy)benzaldehyde.

While this compound holds significant potential in the synthesis of novel therapeutics, a critical gap exists in the publicly available data regarding its behavior in common organic solvents. This guide aims to bridge that gap by presenting a theoretically derived solubility profile, grounded in established physicochemical principles. We will delve into the molecular attributes of this compound, predict its interactions with a range of solvents, and provide a robust experimental protocol for the validation of these predictions. Our objective is to empower you with the foundational knowledge to make informed decisions in your research and development endeavors.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility. This compound (CAS No. 1404115-37-2) is a substituted benzaldehyde with a molecular formula of C₈H₅BrF₂O₂ and a molecular weight of 251.02 g/mol .[4] Its structure is characterized by a benzene ring substituted with a bromine atom, a difluoromethoxy group, and an aldehyde functional group.

PropertyValueSource
Molecular Formula C₈H₅BrF₂O₂[4]
Molecular Weight 251.02 g/mol [4]
Appearance Off-white to yellow solid[4]
Storage Temperature 2-8°C, under nitrogen[4]

The key functional groups—the aldehyde, the bromine atom, and the difluoromethoxy group—each contribute to the overall polarity and hydrogen bonding capacity of the molecule. The aldehyde group possesses a polar carbonyl bond (C=O) and can act as a hydrogen bond acceptor. The difluoromethoxy group, with its electronegative fluorine atoms, introduces a significant dipole moment. The bromine atom further contributes to the molecule's polarity and van der Waals interactions.

Theoretical Solubility Prediction: A Hansen Solubility Parameter Approach

In the absence of empirical solubility data, a theoretical approach can provide valuable insights. The principle of "like dissolves like" is a fundamental concept in solubility, and it can be quantified using Hansen Solubility Parameters (HSP).[5][6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[6] The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

Due to the novelty of this compound, experimentally determined HSP values are not available. However, we can estimate these values based on its structure and the known HSPs of similar molecules.

  • δD (Dispersion): The presence of the benzene ring and the bromine atom suggests a significant contribution from dispersion forces. We estimate this value to be in the range of 18-20 MPa½ .

  • δP (Polar): The aldehyde and difluoromethoxy groups contribute significantly to the molecule's polarity. The estimated δP is in the range of 8-10 MPa½ .

  • δH (Hydrogen Bonding): The aldehyde oxygen can act as a hydrogen bond acceptor, but there are no hydrogen bond donors. The estimated δH is in the range of 4-6 MPa½ .

For the purpose of our predictive model, we will use the following estimated HSP values for this compound: [δD: 19, δP: 9, δH: 5] .

Predicted Solubility Profile

Based on the estimated HSP for this compound and the known HSPs of common organic solvents, we can predict its solubility. The following table provides a predicted solubility profile, categorized by the calculated Hansen distance (Ra). A lower Ra value suggests better solubility.

SolventSolvent ClassδD (MPa½)δP (MPa½)δH (MPa½)Ra (Predicted)Predicted Solubility
Non-Polar
n-HexaneAlkane14.90.00.011.0Insoluble
TolueneAromatic18.01.42.07.9Moderately Soluble
DichloromethaneHalogenated17.07.37.14.0Highly Soluble
Polar Aprotic
AcetoneKetone15.510.47.04.3Highly Soluble
Ethyl AcetateEster15.85.37.25.4Soluble
AcetonitrileNitrile15.318.06.19.6Sparingly Soluble
Dimethylformamide (DMF)Amide17.413.711.37.8Moderately Soluble
Dimethyl Sulfoxide (DMSO)Sulfoxide18.416.410.29.2Sparingly Soluble
Polar Protic
MethanolAlcohol14.712.322.318.4Insoluble
EthanolAlcohol15.88.819.415.0Insoluble
IsopropanolAlcohol15.86.116.412.2Sparingly Soluble
Water15.516.042.338.6Insoluble

Disclaimer: This is a theoretically derived solubility profile and should be confirmed by experimental data.

Experimental Verification: The Shake-Flask Method

To ensure scientific rigor, theoretical predictions must be validated through empirical testing. The "shake-flask" method is the gold-standard for determining the equilibrium solubility of a compound.[8][9][10] It is a robust and reliable technique that involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[9]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, use either centrifugation or filtration through a chemically resistant filter (e.g., PTFE).

  • Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis A Add excess solute to a known volume of solvent B Seal and agitate at constant temperature A->B Start Equilibration C Monitor at multiple time points (e.g., 24, 48h) B->C D Centrifuge or filter to remove undissolved solid C->D Proceed after equilibrium is confirmed E Take aliquot of clear supernatant D->E Collect Saturated Solution F Dilute sample to analytical range E->F G Analyze by validated HPLC-UV method F->G H Calculate solubility (mg/mL or mol/L) G->H G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Solute High Polarity (Aldehyde, -OCF2H) Moderate H-bond Acceptor HighSol High Solute->HighSol Matches ModSol Moderate Solute->ModSol Partial Match LowSol Low/Insoluble Solute->LowSol Mismatches PolarAprotic High Polarity (e.g., Acetone, DCM) H-bond Acceptors PolarAprotic->HighSol PolarProtic High Polarity (e.g., Alcohols) H-bond Donors & Acceptors PolarProtic->LowSol NonPolar Low Polarity (e.g., Hexane) Dispersion Forces Only NonPolar->LowSol Toluene Aromatic (e.g., Toluene) Toluene->ModSol

Caption: The interplay of solute and solvent properties on predicted solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. In the absence of experimental data, we have presented a theoretically derived solubility profile using the Hansen Solubility Parameter approach. Our predictions indicate that this compound is likely to be highly soluble in polar aprotic solvents such as dichloromethane and acetone, moderately soluble in aromatic solvents like toluene, and poorly soluble in non-polar alkanes and polar protic solvents, including water and alcohols.

To ensure the practical applicability of these findings, we have also provided a detailed, step-by-step protocol for the experimental determination of solubility using the gold-standard shake-flask method. The insights provided herein are intended to guide researchers in solvent selection for synthesis, purification, and formulation, thereby accelerating the development of novel therapeutics derived from this promising intermediate.

References

  • Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. (n.d.).
  • 2-Bromo-6-Fluorobenzaldehyde Exporters & Suppliers - SGT Life Sciences. (n.d.).
  • This compound | 1404115-37-2 | Benchchem. (n.d.).
  • 2-bromo-6-(difluoromethyl)benzaldehyde 1780690-95-0 wiki - Guidechem. (n.d.).
  • 6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | CID 9877851 - PubChem. (n.d.). Retrieved from [Link]

  • 6-Amino-2-bromo-3-(difluoromethoxy)benzaldehyde | C8H6BrF2NO2 - PubChem. (n.d.). Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

  • Analytical Chemistry - Author Guidelines - American Chemical Society. (n.d.). Retrieved from [Link]

  • Hansen solubility parameter - Wikipedia. (n.d.). Retrieved from [Link]

  • HSP for Beginners - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • QSAR-based solubility model for drug-like compounds - PubMed. (n.d.). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved from [Link]

  • Quantitative structure–activity relationship - Wikipedia. (n.d.). Retrieved from [Link]

  • Undergraduate's Guide to Writing Chemistry Papers - BU Personal Websites. (n.d.). Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved from [Link]

  • Pruned Machine Learning Models to Predict Aqueous Solubility | ACS Omega. (n.d.). Retrieved from [Link]

  • Guide for Writing in Chemistry. (n.d.). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Retrieved from [Link]

  • Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved from [Link]

  • How to build a better QSAR model - YouTube. (n.d.). Retrieved from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.). Retrieved from [Link]

  • Improving solubility and accelerating drug development | Veranova. (n.d.). Retrieved from [Link]

  • White Papers for the Chemical Industry ⇒ chemeurope.com. (n.d.). Retrieved from [Link]

  • Hansen parameters of the different organic solvents used. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (n.d.). Retrieved from [Link]

  • Hansen Solubility Parameters 2000.pdf - Kinam Park. (n.d.). Retrieved from [Link]

  • Hansen solubility parameters to predict drug & container interactions. (n.d.). Retrieved from [Link]

  • Tackling Solubility in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • QSAR-based solubility model for drug-like compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (n.d.). Retrieved from [Link]

  • How to Write a Technical White Paper (2026 Guide) - Venngage. (n.d.). Retrieved from [Link]

Sources

2-Bromo-6-(difluoromethoxy)benzaldehyde spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 2-Bromo-6-(difluoromethoxy)benzaldehyde

Executive Summary & Synthetic Context

This compound (CAS 1404115-37-2) is a critical trisubstituted aromatic intermediate, primarily utilized in the synthesis of benzoxaborole anti-inflammatories and advanced PDE4 inhibitors. Its structural integrity relies on the precise installation of the difluoromethoxy (


) moiety ortho to the aldehyde functionality.

For the medicinal chemist, this molecule presents a unique spectroscopic challenge: distinguishing the difluoromethoxy group from potential monofluoromethyl impurities and confirming the regiochemistry of the bromine substituent. This guide provides a self-validating spectroscopic profile (NMR, IR, MS) to ensure the identity and purity of this scaffold.

Synthetic Origin & Impurity Profile: Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically derived from 2-bromo-6-hydroxybenzaldehyde via nucleophilic difluoromethylation (e.g., using sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate).

  • Primary Impurity: Unreacted 2-bromo-6-hydroxybenzaldehyde (distinct broad

    
     singlet in NMR).
    
  • Secondary Impurity: Over-alkylation or regioisomers if the starting material was not pure.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of this compound is dominated by the scalar coupling between Fluorine-19 and Hydrogen-1/Carbon-13. All data below assumes


-DMSO or 

as solvent.
A. NMR Spectroscopy (400 MHz)

The diagnostic signal is the triplet arising from the


 proton.
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
10.25 – 10.35 Singlet (s)1HN/A

Deshielded aldehyde proton; shift >10.0 confirms ortho-substitution steric strain.
7.60 – 7.75 Doublet (d)1H

Ar-H3 Ortho to Bromine (deshielding zone).
7.45 – 7.55 Triplet (t/dd)1H

Ar-H4 Meta-position; coupling to H3 and H5.
7.15 – 7.25 Doublet (d)1H

Ar-H5 Ortho to

.
6.50 – 7.10 Triplet (t) 1H


Critical Diagnostic: The geminal H-F coupling splits this into a wide triplet.

Analyst Note: The


 triplet is chemically equivalent but magnetically distinct. If the triplet appears as a "doublet of doublets" or shows asymmetry, check for chiral impurities or restricted rotation, though in this achiral molecule, it should be a clean triplet.
B. NMR Spectroscopy (100 MHz)
Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
188.5 Singlet-

(Aldehyde)
150.2 Triplet


(Ipso to ether)
133.0 Singlet-

131.5 Singlet-

(Ortho to Br)
127.0 Singlet-

122.0 Singlet-

(Ipso to CHO)
119.5 Singlet-

116.8 Triplet


C. NMR Spectroscopy (376 MHz)
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Doublet (d).

  • Coupling:

    
     Hz.
    
  • Interpretation: This confirms the presence of two equivalent fluorine atoms coupled to one proton. A singlet here would indicate a

    
     group (impurity), while complex multiplets suggests a 
    
    
    
    type impurity.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the rapid-check method for carbonyl integrity and deprotonation.

  • Instrument: ATR-FTIR (Diamond Crystal).

  • Phase: Solid/Powder.

Wavenumber (

)
Vibration ModeDiagnostic Value
1690 – 1705

Stretch
Strong, sharp band. Lower frequency than non-conjugated aldehydes due to aromatic conjugation.
2850 & 2750

Aldehyde
"Fermi Doublet" – characteristic of aldehydes, distinguishing from ketones.
1050 – 1250

Stretch
Multiple strong bands. The C-F stretch is often the strongest absorption in the fingerprint region.
~600 – 700

Stretch
Moderate intensity band.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry provides the isotopic confirmation essential for brominated compounds.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 251.03 g/mol .[1]

Isotopic Pattern (The "Twin Towers"): Due to the natural abundance of


 (50.7%) and 

(49.3%), the molecular ion (

or

) must appear as a 1:1 doublet separated by 2 mass units.
  • Peak A:

    
     (containing 
    
    
    
    )
  • Peak B:

    
     (containing 
    
    
    
    )

Fragmentation Pathway (EI):

  • 
     (251/253):  Parent ion.
    
  • 
     (222/224):  Loss of formyl radical (common in benzaldehydes).
    
  • 
    :  Loss of difluoromethoxy group.
    
  • 
    :  Loss of bromine radical (leaving pattern without the 1:1 split).
    

Structural Elucidation Logic (Visualization)

The following diagram illustrates the logical workflow to validate the structure, distinguishing it from its precursor (phenol) and potential side products.

StructuralValidation Sample Unknown Sample (Suspected CAS 1404115-37-2) IR_Check Step 1: FT-IR Analysis Look for C=O (1700) and C-F (1100) Sample->IR_Check MS_Check Step 2: Mass Spec (MS) Check for Br Isotope Pattern (1:1) IR_Check->MS_Check Decision_Br Is M/M+2 ratio 1:1? MS_Check->Decision_Br NMR_Proton Step 3: 1H NMR Identify OCF2H Triplet (~72Hz) Decision_F Is OCF2H a Triplet? NMR_Proton->Decision_F Decision_Br->NMR_Proton Yes Result_Impurity REJECT: Check Precursor (2-Br-6-OH-benzaldehyde) Decision_Br->Result_Impurity No (Des-bromo?) Result_Valid VALIDATED STRUCTURE This compound Decision_F->Result_Valid Yes (J=72Hz) Decision_F->Result_Impurity No (Singlet = OMe/OCF3)

Caption: Logical decision tree for validating CAS 1404115-37-2 against common synthetic impurities.

Experimental Protocols

To reproduce the data above, follow these standardized preparation methods.

Protocol A: NMR Sample Preparation
  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is preferred over
    
    
    to prevent hydrate formation of the aldehyde and ensure solubility.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Parameter Set:

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure quantitative integration of aldehyde).
      
    • Scans: 16 (1H), 512 (13C).

    • Temperature: 298 K.

Protocol B: GC-MS Analysis
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C.

  • Gradient: 60°C (hold 1 min)

    
     300°C at 20°C/min.
    
  • Detection: EI mode.

  • Note: The aldehyde may oxidize to the carboxylic acid if the injector liner is dirty. Ensure a clean, deactivated glass liner is used.

References

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: this compound.[1][2][3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard reference for J-coupling constants of difluoromethoxy groups).

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-6-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-6-(difluoromethoxy)benzaldehyde (CAS: 1404115-37-2) . This scaffold is a critical building block in medicinal chemistry, particularly for modulating lipophilicity via the difluoromethoxy (


) group while retaining an aldehyde handle for further diversification (e.g., reductive amination).

The primary challenges with this substrate are steric hindrance (ortho-ortho di-substitution) and functional group sensitivity (aldehyde electrophilicity). This guide provides a robust Method A (Standard) and a high-performance Method B (Challenging Partners), ensuring reproducibility and high yields.

Substrate Analysis & Mechanistic Insight

The "Ortho-Pocket" Challenge

The target molecule features a bromine atom at the C2 position and a difluoromethoxy group at the C6 position. This creates a "steric pocket" around the C1-aldehyde and the C2-reaction site.

  • Electronic Effect: The

    
     group is electron-withdrawing (
    
    
    
    ), which activates the C-Br bond for oxidative addition compared to a standard electron-rich aryl bromide.
  • Steric Effect: The bulk of the

    
     group, combined with the aldehyde, impedes the approach of the palladium species. Standard catalysts like 
    
    
    
    often fail to achieve complete conversion due to slow oxidative addition and reductive elimination rates.
Stability Considerations
  • Aldehyde: Susceptible to Cannizzaro disproportionation under strong hydroxide bases (NaOH, KOH).

  • Difluoromethoxy Group: Generally stable under standard Suzuki conditions, but prolonged exposure to super-bases (

    
    ) or strong Lewis acids must be avoided.
    

Strategic Optimization

To overcome the steric barrier while preserving the aldehyde, the following parameters are critical:

ParameterRecommendationRationale
Catalyst

(Method A) XPhos Pd G3 (Method B)
dppf: Large bite angle enhances reductive elimination in hindered systems. XPhos: Bulky biaryl phosphine facilitates oxidative addition into crowded centers.
Base

(2.0 - 3.0 eq)
Mild enough to prevent aldehyde side reactions; basic enough to activate the boronic acid. Superior to carbonates for hindered substrates.
Solvent 1,4-Dioxane : Water (4:1) High boiling point allows thermal activation; water is essential for the transmetalation step.
Temperature 80°C - 90°C Sufficient energy to overcome the steric activation barrier without decomposing the aldehyde.

Experimental Protocols

Method A: The Robust Standard (Cost-Effective)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio, degassed)
    

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 mmol, 251 mg), boronic acid (1.2 mmol), and

    
     (3.0 mmol, 636 mg).
    
  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add the Pd catalyst (0.05 mmol, ~41 mg). Reseal and purge for 1 minute.

    • Note: Adding catalyst last prevents premature decomposition.

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously (800 rpm) for 4–16 hours.

  • Monitoring: Check TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the aryl bromide peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    
Method B: High-Performance (Sterically Demanding)

Recommended for coupling with ortho-substituted boronic acids or low-reactivity partners.

Modifications:

  • Catalyst: XPhos Pd G3 (2-3 mol%) or SPhos Pd G3 .

  • Base:

    
     (Tribasic Potassium Phosphate) is strictly required here.
    
  • Protocol: Identical to Method A, but reaction times are often shorter (2–6 hours).

Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the decision matrix and reaction flow for this specific scaffold.

G cluster_0 Substrate Preparation cluster_1 Catalytic System Selection cluster_2 Execution & QC S1 2-Bromo-6-(difluoromethoxy) benzaldehyde D1 Is Coupling Partner Hindered? S1->D1 S2 Boronic Acid/Ester (1.2 - 1.5 eq) S2->D1 C1 Method A: Pd(dppf)Cl2 Standard D1->C1 No (Simple Ar-B) C2 Method B: XPhos Pd G3 High Steric Demand D1->C2 Yes (Ortho-subs) E1 Degas Solvents (Critical for Pd(0)) C1->E1 C2->E1 E2 Heat 80-90°C 4-16 Hours E1->E2 E3 Workup: EtOAc Extraction E2->E3 E4 Product Isolation E3->E4

Caption: Decision tree for selecting the optimal catalytic system based on the steric demand of the coupling partner.

Mechanistic Cycle (Steric Emphasis)

This diagram highlights where the 2-bromo-6-substituted framework impacts the catalytic cycle.

Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate TransMet Transmetalation (Base Activated) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Forms C-C Bond) TransMet->RedElim RedElim->Pd0 - Product Note1 Ortho-OCF2H and Aldehyde crowd this step. Note1->OxAdd Note2 Requires bulky ligand (XPhos/dppf) to force elimination. Note2->RedElim

Caption: Catalytic cycle highlighting the impact of the ortho-substitution pattern on Oxidative Addition and Reductive Elimination.

Analytical Quality Control

To validate the success of the reaction, use the following analytical markers:

  • 1H NMR (CDCl3):

    • Aldehyde (-CHO): Look for a singlet shift around 10.2 - 10.4 ppm .

    • Difluoromethoxy (

      
      ):  Characteristic triplet (
      
      
      
      ) typically located between 6.5 - 6.9 ppm .
    • Validation: If the triplet disappears or becomes a singlet, the

      
       group may have hydrolyzed (rare) or eliminated.
      
  • LC-MS:

    • Monitor for the loss of the Bromine isotopic pattern (1:1 ratio of M/M+2).

    • Watch for "homocoupling" of the boronic acid (dimer), which indicates the catalyst is active but oxidative addition is failing (switch to Method B).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative Addition failure due to sterics.Switch to XPhos Pd G3 or Sphos . Increase temp to 100°C.
Aldehyde peak missing in NMR Base-mediated side reaction (Cannizzaro).Ensure

is used, not NaOH. Reduce water ratio to 10:1.
Deboronation of Partner Protodeboronation of boronic acid.Add base after bringing solvent to temp, or switch to Boronic Ester (Pinacol) .
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Ensure thorough degassing. Add 10 mol% extra ligand (e.g., dppf) to stabilize Pd.

References

  • Biosynth. (n.d.). This compound Product Page. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • BenchChem. (2025).[1][2] Application Notes: Suzuki Coupling Reactions with Ortho-substituted substrates. Retrieved from

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (Demonstrates Pd(dppf)Cl2 efficacy in hindered systems). Retrieved from

Sources

purification of 2-Bromo-6-(difluoromethoxy)benzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Purification of 2-Bromo-6-(difluoromethoxy)benzaldehyde

Executive Summary

This guide details the purification protocol for This compound (CAS: 1404115-37-2), a critical intermediate in the synthesis of bioactive heterocycles and kinase inhibitors. The presence of the difluoromethoxy (


) group introduces unique lipophilicity and hydrogen-bonding modulation, while the aldehyde moiety presents stability challenges regarding oxidation. This protocol emphasizes a TLC-driven, gradient elution strategy  on silica gel to separate the target from common impurities such as unreacted phenols, hydrolysis byproducts, and benzoic acid derivatives.

Physicochemical Profile & Challenges

Understanding the molecule is the first step to successful separation.

PropertyValue / CharacteristicChromatographic Implication
Structure Benzene core,

,

,

Moderate polarity; UV active.
Physical State Solid (MP: ~43–47 °C)Low melting point requires careful solvent evaporation to avoid sublimation or "bumping."
Stability Air-sensitive (Aldehyde)Prone to oxidation to carboxylic acid on active silica if residence time is prolonged.
Lipophilicity Moderate to HighThe

group increases lipophilicity compared to methoxy analogs.
Solubility Soluble in DCM, EtOAc, THFIdeal for liquid loading, though dry loading is recommended for tighter bands.

Method Development (TLC Optimization)

Before committing to a column, the separation must be validated on Thin Layer Chromatography (TLC).

Standard Conditions:

  • Stationary Phase: Silica Gel

    
     aluminum-backed plates.
    
  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

Visualization Strategy:

  • UV (254 nm): The brominated benzene ring provides strong quenching.

  • 2,4-Dinitrophenylhydrazine (2,4-DNP): Critical. This stain is specific for aldehydes/ketones. The target will appear as a yellow/orange spot. This distinguishes the product from non-carbonyl impurities (e.g., starting phenol).

Recommended Solvent Systems:

  • 100% Hexane: Product likely stays at baseline or moves slightly (

    
    ).
    
  • 9:1 Hexane:EtOAc: Product

    
    . (Ideal for separation).[1]
    
  • 4:1 Hexane:EtOAc: Product

    
    . (Too fast; poor resolution).
    

Expert Insight: The difluoromethoxy group is stable to silica, but the aldehyde is not. Avoid adding triethylamine (TEA) to the mobile phase as it can trigger aldol condensations or haloform-type degradations. Use neutral silica.

Detailed Purification Protocol

Step 1: Sample Preparation (Dry Loading)

Due to the low melting point and potential for "tailing" if liquid loaded in strong solvents (like DCM), dry loading is the gold standard for resolution.

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude mass).

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

Step 2: Column Packing
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Size: Use a 10:1 to 20:1 ratio of Silica:Crude mass.

  • Packing Method: Slurry pack in 100% Hexane (or Petroleum Ether) to ensure no air bubbles.

Step 3: Elution Gradient

A linear gradient is superior to isocratic elution for removing polar oxidation byproducts.

PhaseSolvent Ratio (Hex:EtOAc)Volume (Column Volumes - CV)Purpose
Equilibration 100:02 CVStabilize column bed.
Loading N/A-Load dry powder; add sand cap.
Elution A 100:0 → 95:53 CVElute very non-polar impurities (e.g., bis-aryls).
Elution B 95:5 → 85:1510 CVTarget Elution Zone.
Flush 50:503 CVElute polar impurities (Phenols/Acids).
Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (size approx. 1/10th of column volume).

  • Spot fractions on TLC.

  • Pool fractions showing a single spot at

    
     (in 9:1 Hex:EtOAc) that stains positive with DNP.
    

Visualization of Workflow

The following diagrams illustrate the purification logic and decision pathways.

PurificationWorkflow Synthesis Crude Synthesis (Phenol Alkylation) Workup Aqueous Workup (Remove Salts) Synthesis->Workup Extraction TLC TLC Method Dev (Hex/EtOAc) Workup->TLC Check Rf DryLoad Dry Loading (Celite/Silica) TLC->DryLoad Rf ~0.35 confirmed Column Flash Column (Gradient Elution) DryLoad->Column Load Sample Analysis QC (NMR/HPLC) Column->Analysis Pool Fractions Storage Storage (-20°C, Inert) Analysis->Storage Purity >98%

Figure 1: End-to-end workflow for the isolation of this compound.

TLC_Logic Start Check TLC (9:1 Hex:EtOAc) Rf_Check Is Rf between 0.3 and 0.4? Start->Rf_Check Stain_Check DNP Stain Positive? Rf_Check->Stain_Check Yes Action_Polar Increase Polarity (Add EtOAc) Rf_Check->Action_Polar Rf < 0.2 Action_NonPolar Decrease Polarity (More Hexane) Rf_Check->Action_NonPolar Rf > 0.5 Stain_Check->Action_NonPolar No (Impurity) Action_Proceed Proceed to Column Stain_Check->Action_Proceed Yellow/Orange Spot

Figure 2: Decision logic for solvent system selection based on TLC data.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Streaking on TLC Acidic impurities (Benzoic acid derivative)Add 0.5% Acetic Acid to eluent to sharpen acid peaks (keep them away from aldehyde), or wash crude with

prior to column.
Product decomposes Active Silica / OxidationUse neutral silica; minimize time on column; flush with

immediately after drying.
Low Recovery VolatilityDo not use high vacuum (< 10 mbar) for extended periods. Rotovap at 35°C max.
Co-elution Similar polarity impurityChange solvent modifier. Try DCM:Hexane (1:1) instead of EtOAc/Hexane to exploit polarizability differences.

Final QC Specifications:

  • 
     NMR (CDCl
    
    
    
    ):
    Characteristic aldehyde singlet (
    
    
    ppm). Triplet for
    
    
    (
    
    
    ppm,
    
    
    Hz).
  • Appearance: Off-white to pale yellow crystalline solid.

References

  • PubChem. (2021).[2] 2-Bromo-6-fluorobenzaldehyde (Analogous Purification Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zafrani, Y., et al. (2019). Difluoromethoxy-Based Pharmacophores: Synthesis and Properties. Journal of Medicinal Chemistry. (Contextual reference for lipophilicity of ).

Sources

Application Note: Structural Elucidation of 2-Bromo-6-(difluoromethoxy)benzaldehyde using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 2-Bromo-6-(difluoromethoxy)benzaldehyde in Modern Synthesis

This compound is a key substituted benzaldehyde derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique combination of a reactive aldehyde, a sterically demanding bromine atom, and an electron-withdrawing difluoromethoxy group makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The precise structural characterization of such intermediates is paramount to ensure the integrity of the synthetic pathway and the purity of the final product.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic compounds.[1] It provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This application note provides a comprehensive guide to the ¹H NMR analysis of this compound, detailing a robust protocol for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices and the principles of spectral analysis are explained to ensure a self-validating and trustworthy methodology for researchers, scientists, and drug development professionals.

Foundational Principles: Predicting the ¹H NMR Spectrum

Before delving into the experimental protocol, a foundational understanding of the expected ¹H NMR spectrum of this compound is crucial. The molecule, shown in Figure 1, possesses three distinct types of protons, each with a characteristic chemical shift (δ), multiplicity, and integration value.

Figure 1. Chemical Structure of this compound.
  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[2] Consequently, its resonance is expected to appear significantly downfield, typically in the range of δ 9.5–10.5 ppm.[1] With no adjacent protons, this signal is predicted to be a sharp singlet.

  • Aromatic Protons (Ar-H): The benzene ring contains three protons (H-3, H-4, and H-5). Their chemical shifts are anticipated in the aromatic region (δ 6.5–8.0 ppm).[3] The electron-withdrawing effects of the bromine, aldehyde, and difluoromethoxy substituents will influence their precise positions. The coupling between these adjacent protons will lead to characteristic splitting patterns. Specifically, H-4, being coupled to both H-3 and H-5 (ortho-coupling), is expected to appear as a triplet. H-3 and H-5 are each coupled to H-4 (ortho-coupling, J ≈ 7–10 Hz) and to each other (meta-coupling, J ≈ 2–3 Hz), which would typically result in a doublet of doublets for each.[4]

  • Difluoromethoxy Proton (-OCHF₂): The single proton of the difluoromethoxy group is coupled to two equivalent fluorine-19 nuclei (¹⁹F, I = ½). This spin-spin coupling results in a signal that is split into a triplet, following the 2nI+1 rule where n=2 and I=½. The coupling constant (JHF) for such interactions is typically large.[5] The strong electronegativity of the adjacent oxygen and fluorine atoms will shift this signal downfield, with an expected chemical shift in the range of δ 6.5–7.5 ppm.[5]

Experimental Protocol: From Sample Preparation to Data Acquisition

A meticulously prepared sample is the foundation of a high-quality NMR spectrum. This protocol outlines a standardized procedure for the preparation and analysis of this compound.

Materials and Reagents
Material/ReagentSpecification
This compound>98% purity
Deuterated SolventChloroform-d (CDCl₃), 99.8 atom % D
Internal StandardTetramethylsilane (TMS), 0.03% (v/v) in CDCl₃
NMR Tubes5 mm, high-precision (e.g., Wilmad 535-PP or better)
GlasswareVolumetric flask, Pasteur pipette, sample vial
Step-by-Step Sample Preparation

The objective is to prepare a clear, homogeneous solution free of particulate matter.[6]

  • Weighing the Sample: Accurately weigh 5–10 mg of this compound into a clean, dry vial. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time frame for ¹H NMR.[7]

  • Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of Chloroform-d (containing TMS) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[7][8]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Suspended solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[6]

  • Transfer to NMR Tube: Carefully transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is approximately 4–5 cm, which corresponds to the active volume of the NMR probe.[9]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in CDCl3 (~0.7 mL with TMS) weigh->dissolve filter 3. Filter if Necessary dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert into Spectrometer transfer->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum lock->acquire process 8. Process Data acquire->process

Caption: Workflow from sample preparation to data processing.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This step is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64 scans.

    • Spectral Width (SW): Approximately 20 ppm (e.g., from -2 to 18 ppm).

    • Acquisition Time (AQ): ~2–4 seconds.

    • Relaxation Delay (D1): 1–2 seconds.

  • Data Processing: After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.[10] Integrate the signals to determine the relative number of protons.

Results and Interpretation: Decoding the Spectrum

The processed ¹H NMR spectrum should display signals consistent with the predicted structure. The key is to analyze the chemical shift, integration, and multiplicity of each signal to make unambiguous assignments.

Predicted ¹H NMR Data Summary

The following table summarizes the expected spectral data for this compound in CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CHO (Aldehyde H)~10.4Singlet (s)N/A1H
Ar-H (H-4)~7.7Triplet (t)JH4-H3, JH4-H5 ≈ 8.01H
Ar-H (H-3/H-5)~7.3–7.5Doublet (d)JH3-H4 or JH5-H4 ≈ 8.02H
-OCHF₂~6.7Triplet (t)JHF ≈ 72–741H

Note: The signals for H-3 and H-5 may overlap or appear as distinct multiplets depending on the spectrometer's resolution and subtle differences in their chemical environments.

Analysis of Spin-Spin Coupling

The connectivity of the aromatic protons can be confirmed by analyzing the coupling patterns.

G H3 H-3 H4 H-4 H3->H4 Jortho H5 H-5 H3->H5 Jmeta H4->H5 Jortho

Caption: Coupling relationships between aromatic protons.

  • Self-Validation: The spectral data provides a self-validating system. The integration values must be in a 1:1:2:1 ratio (Aldehyde: H-4: H-3/H-5: -OCHF₂). The coupling constants must be consistent; for instance, the J-value observed in the triplet of H-4 should match the J-value in the doublets of H-3 and H-5.[4] The large triplet splitting of the -OCHF₂ proton is a unique and confirmatory feature of the difluoromethoxy group.

Conclusion

This application note has detailed a comprehensive and reliable protocol for the ¹H NMR analysis of this compound. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided guide to spectral interpretation, based on the fundamental principles of chemical shifts and spin-spin coupling, allows for the confident structural verification and purity assessment of this important synthetic intermediate. The integration of predicted data with a robust experimental workflow ensures that the analysis is both accurate and trustworthy, meeting the rigorous standards of the pharmaceutical and chemical industries.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Intermediate Level, Spectrum 6. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Reusch, W. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Michigan State University. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1-Bromo-2,6-difluorobenzene - SpectraBase. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar. Retrieved from [Link]

  • Gauze, G. F., et al. (n.d.). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Modgraph. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Application Note: 19F NMR Characterization of 2-Bromo-6-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and analytical spectroscopy. It details the protocol for characterizing 2-Bromo-6-(difluoromethoxy)benzaldehyde , a critical scaffold in the synthesis of bioactive fluorinated heterocycles.[1][2]

Introduction & Significance

The difluoromethoxy group (


) is a pivotal motif in modern drug discovery, acting as a lipophilic hydrogen bond donor/acceptor modulator that improves metabolic stability compared to methoxy groups.[1][2][3] This compound  combines this motif with a reactive aldehyde and an ortho-bromine handle, making it a versatile building block for cross-coupling and condensation reactions.[1][2]

Precise characterization of this compound is challenging due to the splitting patterns arising from the


 heteronuclear coupling.[1][2][3] This guide provides a definitive protocol for using 

NMR spectroscopy as a primary quality control (QC) tool, offering superior specificity over HPLC for detecting defluorinated impurities.[1][2][3]

Theoretical Basis & Spectral Expectations

The


 NMR spectrum of the title compound is dominated by the difluoromethoxy  moiety.[1][2][3] Unlike trifluoromethyl (

) groups which appear as singlets (decoupled) or quartets, the

group exhibits a characteristic doublet due to the geminal coupling with the single proton on the same carbon.[1][2]
Key Spectral Parameters (Expected)
ParameterValue / RangeMechanistic Origin
Chemical Shift (

)
-81.0 to -83.0 ppm Inductive effect of Oxygen; referenced to

(0 ppm).[1][2]
Multiplicity Doublet (d) Geminal coupling (

) to the methine proton.[1][2]
Coupling Constant (

)
71 - 75 Hz Large scalar coupling characteristic of


bonds.[1][2]

NMR Correlate
Triplet (t) The methine proton at

ppm splits into a triplet (

Hz) due to two equivalent fluorines.[1][2]

Experimental Protocol

Sample Preparation

Objective: Create a homogeneous solution free of paramagnetic impurities.

  • Solvent: Chloroform-d (

    
    ) is preferred for solubility and chemical shift consistency.[1][2] DMSO-
    
    
    
    may be used but can shift signals by 1-2 ppm.[2][3]
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Internal Standard (Optional for qNMR):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.1 ppm).[1][2]
Acquisition Parameters (400 MHz Spectrometer)

To ensure quantitative accuracy and spectral resolution, the following parameters are strictly recommended.

ParameterSettingRationale
Pulse Sequence zg (standard) or zgig (inverse gated)zgig decouples protons only during acquisition to eliminate NOE, essential for integration (qNMR).[1][2]
Spectral Width (SW) 200 ppm (-20 to -220 ppm)Covers the

region and common standards without aliasing.[1][2]
Transmitter Offset (O1) -100 ppmCenters the excitation profile near the region of interest.[1][2][4]
Relaxation Delay (D1) 10 - 20 seconds Fluorine nuclei have long

relaxation times.[1][2] Short D1 leads to under-integration.[1][2][3]
Scans (NS) 16 - 64

is 83% as sensitive as

; high signal-to-noise is achieved quickly.[1][2]
Acquisition Time (AQ) > 1.0 secEnsures high digital resolution to resolve the sharp doublet.

Workflow Visualization

The following diagram outlines the critical decision-making process during spectral acquisition and processing.

G Start Sample: this compound Solvent Dissolve in CDCl3 (Avoid acidic impurities) Start->Solvent Acquisition Acquire 19F Spectrum (Coupled & Decoupled) Solvent->Acquisition Decision Observe Signal at -82 ppm? Acquisition->Decision Yes Check Multiplicity Decision->Yes Signal Present No Check SW / Offset Suspect Decomposition Decision->No No Signal Doublet Doublet (J ~73 Hz) = Intact OCHF2 Group Yes->Doublet Coupled Mode Singlet Singlet? Check if Decoupling (CPD) is ON Yes->Singlet Decoupled Mode QC Calculate Purity vs Internal Std Doublet->QC Report Generate COA QC->Report

Figure 1: Logical workflow for acquiring and validating the 19F NMR spectrum of difluoromethoxy derivatives.

Data Analysis & Interpretation

The "Doublet" Verification

The hallmark of the this compound spectrum is the large geminal coupling .[1][2]

  • Coupled Spectrum (zg): You must see a doublet centered at ~ -82 ppm.[2] The distance between the two peaks should be ~73 Hz.[3]

  • Decoupled Spectrum (zgpg or zgig): The doublet collapses into a singlet.[1][2][3]

    • Note: If the doublet persists in a decoupled experiment, check your decoupler offset (O2). The proton frequency of the

      
       group (~6.6 ppm) must be covered by the decoupling bandwidth.[2][3]
      
Common Impurities
ImpurityChemical Shift (

)
Origin
Fluoride Ion (

)
-120 to -150 ppmHydrolysis of the

group (broad signal).[1][2]
Difluoroacetic acid -127 ppmOxidative degradation.[1][2][3]
Starting Material VariesIf fluorinated precursors were used (e.g.,

).[1][2]
Calculation of Purity (qNMR)

Using an internal standard (IS) such as


-trifluorotoluene (TFT):

[1][2][3]

Where:

  • 
     = Integration Area[1][2][3]
    
  • 
     = Number of Fluorine atoms (Sample=2, TFT=3)[1][2][3]
    
  • 
     = Molecular Weight[1][2][3]
    
  • 
     = Weight (mg)[1][2][3][5]
    

References

  • Chemical Shift Data: Dolbier, W. R. (2009).[1][2][3] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3] (Establishes -80 to -85 ppm range for

    
    ).
    
  • Coupling Constants: Emsley, J. W., & Phillips, L. (1971).[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy. (Detailed analysis of

    
     in fluoromethyl ethers).
    
  • qNMR Protocols: Bharti, S. K., & Roy, R. (2012).[1][2][3] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.[1][2] Link

  • Compound Properties: PubChem. This compound.[1][2] CID 50998399.[1][2][3] Link[2][3]

Sources

Application Note: High-Resolution Purity Assessment of 2-Bromo-6-(difluoromethoxy)benzaldehyde via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity assessment of 2-Bromo-6-(difluoromethoxy)benzaldehyde. This compound is a critical intermediate in the synthesis of pharmaceutical agents, where the difluoromethoxy moiety (


) modulates lipophilicity and metabolic stability.[1]

Unlike High-Performance Liquid Chromatography (HPLC), which is often the default for polar intermediates, GC-MS is selected here due to the compound's favorable volatility (BP ~100-102°C at 8 mmHg) and the necessity to structurally identify potential isomeric impurities and de-halogenated byproducts that may co-elute in UV-based detection. This protocol leverages the unique isotopic signature of bromine and the fragmentation patterns of the difluoromethoxy group to provide a self-validating purity assay.

Chemical Context & Analytical Challenges

Compound Properties[3][4]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 250.93 (monoisotopic for

    
    ) / 252.93 (for 
    
    
    
    )
  • Structure: A benzaldehyde core flanked by an ortho-bromo group and an ortho-difluoromethoxy group.

  • Boiling Point: ~100-102°C (8 mmHg) [1].

  • Melting Point: 43-47°C [2].

Critical Analytical Challenges
  • Thermal Lability: While the aromatic core is stable, the aldehyde functionality can undergo oxidation to the corresponding benzoic acid (2-bromo-6-(difluoromethoxy)benzoic acid) in the injection port if active sites are present.

  • Isomeric Impurities: Regioisomers (e.g., 4-bromo analogs) arising from non-selective bromination during synthesis must be resolved.

  • Fragment Confusion: The loss of the formyl group (

    
    , 29 Da) and the difluoromethyl radical (
    
    
    
    , 51 Da) must be distinguished from background noise.

Experimental Protocol

Reagents and Materials
  • Analyte: this compound (Reference Standard, >98% purity).

  • Solvent: Dichloromethane (DCM), HPLC Grade. (Chosen for high solubility of halogenated aromatics and low boiling point for solvent focusing).

  • Internal Standard (Optional): 1,4-Dichlorobenzene (for retention time locking).

Sample Preparation Workflow

The following workflow ensures minimal degradation and maximum recovery.

SamplePrep Figure 1: Sample Preparation Workflow for GC-MS Analysis. Start Raw Material (Solid) Weigh Weigh 10 mg (± 0.1 mg) Start->Weigh Dissolve Dissolve in 10 mL DCM Weigh->Dissolve Vortex Vortex Mix (30 sec) Dissolve->Vortex Filter Filter (0.2 µm PTFE) Remove Particulates Vortex->Filter Prevent Injector Clogging Vial Transfer to GC Vial Filter->Vial

Instrument Conditions (Agilent 7890/5977 or equivalent)

Table 1: Gas Chromatography Parameters

ParameterSettingRationale
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase ideal for separating halogenated aromatics. "UI" (Ultra Inert) is critical to prevent aldehyde oxidation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Mode Split (Ratio 50:1)Prevents column overload; high split ratio improves peak shape for volatile aldehydes.
Inlet Temp 220 °CKept moderate (vs. standard 250°C) to minimize thermal degradation of the

group.
Injection Vol 1.0 µLStandard volume.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp allows separation of highly volatile solvent/impurities; high final temp elutes dimers.

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Source Temp 230 °CStandard EI source temperature.
Quad Temp 150 °CMaintains mass filter stability.
Transfer Line 280 °CPrevents condensation of high-boiling impurities.
Ionization EI (70 eV)Standard library matching energy.
Scan Range 40 – 450

Covers molecular ion and key fragments; excludes solvent/air peaks (<40).
Solvent Delay 3.5 minProtects filament from DCM solvent peak.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, this compound elutes as a sharp, symmetrical peak. Tailing (Asymmetry factor > 1.2) usually indicates active sites in the liner or column inlet, likely reacting with the aldehyde group.

  • Recommendation: Use a deactivated glass wool liner to minimize surface activity.

Mass Spectral Interpretation (Self-Validation)

The mass spectrum provides three distinct "checkpoints" to validate the peak identity:

  • Molecular Ion Cluster (

    
    ): 
    
    • You will observe a doublet at

      
       250 and 252  with a near 1:1 intensity ratio.
      
    • Causality: This is the signature of the single Bromine atom (

      
       and 
      
      
      
      natural abundance ~50.7% : 49.3%).
  • Aldehyde Cleavage (

    
     and 
    
    
    
    ):
    • Peaks at

      
       249/251  (Loss of H•) and 
      
      
      
      221/223
      (Loss of
      
      
      •).
    • Mechanism:

      
      -cleavage characteristic of aromatic aldehydes.
      
  • Difluoromethoxy Fragmentation:

    • Loss of the

      
       radical (51 Da) leads to a cation at 
      
      
      
      199/201
      (Phenolic cation).
    • Significance: This confirms the integrity of the ether linkage.

Fragmentation Figure 2: EI-MS Fragmentation Pathway for this compound. M Molecular Ion (M+) m/z 250 / 252 (1:1 Ratio) M_H [M - H]+ m/z 249 / 251 M->M_H - H• (1 Da) M_CHO [M - CHO]+ m/z 221 / 223 M->M_CHO - CHO• (29 Da) (Alpha Cleavage) M_CHF2 [M - CHF2]+ m/z 199 / 201 M->M_CHF2 - CHF2• (51 Da) (Ether Cleavage) M_Br [M - Br]+ m/z 171 M_CHO->M_Br - Br•

Impurity Profiling

When assessing purity, specific attention must be paid to the following potential synthetic byproducts:

  • 2-Bromo-6-hydroxybenzaldehyde: Result of hydrolysis of the

    
     group.
    
    • Detection: Peak at

      
       200/202 (
      
      
      
      ), elutes earlier due to hydrogen bonding capability but higher polarity.
  • 2-Bromo-6-fluorobenzaldehyde: A common precursor [3].

    • Detection: Peak at

      
       202/204.
      
  • Benzoic Acid Derivative: Oxidation product.

    • Detection: Broad, tailing peak (unless derivatized);

      
       at 266/268.
      

Method Validation Criteria (System Suitability)

To ensure trustworthiness of the data, the following criteria must be met before batch analysis:

  • Sensitivity (S/N): The S/N ratio for the molecular ion (

    
     250) of a 10 µg/mL standard must be > 100:1.
    
  • Spectral Fidelity: The isotope ratio of

    
     250 to 252 must be within 10% of the theoretical 1:1 ratio.
    
  • Carryover: A blank injection following the high standard must show < 0.1% peak area at the retention time of the analyte.

References

  • Google Patents. (2011). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.[2] Retrieved October 24, 2023, from

Sources

Troubleshooting & Optimization

improving selectivity in Buchwald-Hartwig amination of 2-Bromo-6-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SELECT-2B6D-CHO Subject: Improving Selectivity in Buchwald-Hartwig Amination of 2-Bromo-6-(difluoromethoxy)benzaldehyde Status: Active Guide

The Chemoselectivity Paradox

You are attempting to couple an amine with This compound . This substrate presents a classic "Chemoselectivity Paradox."

  • The Goal: Palladium-catalyzed C-N bond formation at the C-Br site.

  • The Enemy: Spontaneous condensation of the amine with the aldehyde (CHO) to form an imine (Schiff base) .

  • The Complication: The substrate is ortho,ortho-disubstituted . The bromine is flanked by the aldehyde and the difluoromethoxy (

    
    ) group. This creates significant steric congestion, slowing down the catalytic cycle and giving the background imine formation more time to dominate.
    
Visualizing the Competition

The following diagram illustrates the kinetic competition occurring in your flask. To win, Cycle A (Catalysis) must be significantly faster than Pathway B (Condensation).

ReactionCompetition Start Substrate (Ar-Br + Amine) Pd_Cycle Pd Catalytic Cycle (Fast Reductive Elimination) Start->Pd_Cycle  Ligand Accelerated   Imine Imine Byproduct (Thermodynamic Sink) Start->Imine  Spontaneous Condensation   Product Desired Aniline (C-N Coupled) Pd_Cycle->Product  BrettPhos/RuPhos  

Caption: Kinetic competition between the desired Pd-catalyzed cycle (green) and the undesired imine condensation (red).

Protocol A: The "Direct Coupling" Method (High Performance)

Strategy: Outrun the side reaction. We utilize highly active Palladacycle Precatalysts (Gen 3 or Gen 4) with bulky, electron-rich ligands. These catalysts initiate rapidly (preventing induction periods where imines form) and accelerate the rate-determining step (reductive elimination).

Recommended Catalyst System
  • Ligand: BrettPhos (Primary recommendation for aldehyde tolerance) or RuPhos (Secondary recommendation if the amine is bulky).

  • Precatalyst: BrettPhos Pd G4 (or G3).

  • Base: K₃PO₄ (Weak base is critical; avoids aldol condensation of the aldehyde).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous).

Why BrettPhos?

BrettPhos is a bulky, trans-spanning dialkylbiaryl phosphine. It promotes the reductive elimination of the amine product faster than the amine can attack the aldehyde carbonyl. This specific ligand has been benchmarked for coupling amines to substrates containing free aldehydes [1].

Step-by-Step Protocol
  • Charge the Vessel: In a glovebox or under Argon counterflow, add:

    • BrettPhos Pd G4 (1.0 - 2.0 mol%)

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • K₃PO₄ (finely ground, 2.0 equiv)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

    • Note: Do not use methanol or ethanol; they promote hemiaminal/imine formation.

  • Reaction: Seal the tube and heat to 80 °C for 1–4 hours.

    • Tip: Higher temperatures favor the Pd-cycle over the equilibrium-driven imine formation (entropy favors the release of small molecules, but the activation energy for Pd-coupling is lowered by the ligand).

  • Workup: Cool to RT. Dilute with EtOAc, filter through Celite, and concentrate.

    • Caution: Do not use acidic workups, as this may hydrolyze the

      
       group or affect the aldehyde.
      

Protocol B: The "Protection" Method (High Reliability)

Strategy: Remove the target. If the steric crowding of the 2,6-disubstitution shuts down the catalytic cycle in Protocol A, you must protect the aldehyde.

Decision Logic

Use this workflow to decide if protection is necessary.

DecisionTree Start Selectivity Issue: Imine vs Amine Q1 Is the Amine Sterically Hindered? Start->Q1 RouteA Try Protocol A: BrettPhos Pd G4 Q1->RouteA No (Primary/Linear) RouteB Must use Protocol B: Acetal Protection Q1->RouteB Yes (Secondary/Bulky)

Caption: Decision matrix for selecting between direct coupling and protection strategies.

Step-by-Step Protocol
  • Protection: Reflux substrate with Ethylene Glycol (5 equiv) and p-TsOH (cat.) in Toluene with a Dean-Stark trap.

    • Result: this compound cyclic acetal.

  • Coupling: Perform standard Buchwald-Hartwig coupling.

    • Catalyst: RuPhos Pd G4 (RuPhos is excellent for sterically hindered ortho-halides).

    • Base: NaOtBu (Stronger base is now permissible).

  • Deprotection: Treat the crude coupling product with 1M HCl / THF (1:1) at RT for 1 hour.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Imine (M-18) is the major product Catalyst initiation is too slow.Switch from Pd(OAc)₂/Ligand mix to Precatalyst G4 . Increase catalyst loading to 3-5 mol%.
No Reaction (Starting Material Recovered) Steric crowding at the 2,6-position is blocking the Pd.Switch ligand to RuPhos or AdBrettPhos (smaller pocket). Increase temp to 100°C.
Dehalogenation (Ar-H observed) Solvent acting as hydride source.Ensure solvent is anhydrous. Avoid alcohols; switch to Toluene or Dioxane .
Low Conversion of Aldehyde Aldol condensation side-reactions.Ensure base is K₃PO₄ or Cs₂CO₃ . Avoid NaOtBu or LiHMDS with free aldehydes.
Loss of

group
Hydrolysis or elimination.The

group is stable to weak base but sensitive to strong nucleophiles. Avoid super-bases (e.g., hydroxides) at high temp.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[1][2] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1][2] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Maiti, D., & Buchwald, S. L. (2009). Ortho-Substituted Aryl Chlorides in Pd-Catalyzed Amination: The Role of the Ligand. Journal of the American Chemical Society, 131(1), 17423-17429.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

challenges in the oxidation of 2-Bromo-6-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of 2-Bromo-6-(difluoromethoxy)benzaldehyde

Executive Summary

You are attempting to oxidize This compound to its corresponding benzoic acid. This transformation presents a specific set of challenges distinct from standard benzaldehyde oxidations due to the ortho-disubstitution (steric hindrance) and the electronic nature of the difluoromethoxy (


)  group.

Standard protocols often fail here, resulting in stalled conversion or side-reactions (e.g., hydrolysis of the fluoro-ether). This guide provides an optimized workflow, troubleshooting steps for common failure modes, and the mechanistic rationale to ensure reproducibility.

Module 1: Method Selection & Causality

Q: Why is my standard potassium permanganate (


) oxidation yielding a complex mixture? 

A: While


 is a powerful oxidant, it is ill-suited for this substrate for two reasons:
  • Base Sensitivity: Permanganate oxidations are typically conducted under basic conditions (

    
    ). The 
    
    
    
    group, while more stable than a trifluoromethoxy group, can undergo base-mediated hydrolysis or elimination at elevated temperatures, leading to phenol byproducts.
  • Steric Bulk: The 2-bromo and 6-difluoromethoxy groups create a "steric pocket" around the carbonyl carbon. Bulky oxidants like the permanganate ion have difficulty accessing the electrophilic center, often leading to incomplete conversion or requiring harsh heating that degrades the molecule.

Recommendation: Switch to the Pinnick Oxidation (Sodium Chlorite/


) .
  • Why: It operates under mild acidic conditions (pH 3.5–4.5), preserving the fluorinated ether. The active oxidant, chlorous acid (

    
    ), is small and kinetically competent to attack hindered aldehydes.
    

Module 2: Optimized Experimental Protocol

Protocol ID: PNK-OPT-26 Target: 2-Bromo-6-(difluoromethoxy)benzoic acid Scale: 1.0 g (3.98 mmol)

Reagents & Setup
ReagentEquiv.[1][2][3]RoleCritical Note
Substrate 1.0ReactantMust be fully dissolved before

addition.

(80%)
1.5 - 2.0OxidantDissolve in water; add dropwise to control exotherm.
2-Methyl-2-butene 10.0 - 15.0ScavengerEssential. Scavenges

byproduct to prevent chlorination of the aromatic ring.

3.0BufferMaintains pH ~3.5. Prevents formation of explosive

gas.
Solvent System -

(3:1)

is resistant to oxidation and solubilizes the lipophilic substrate.
Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve 1.0 g of aldehyde in 15 mL of

    
     . Add 5 mL of 2-methyl-2-butene .
    
    • Note: If the substrate does not dissolve, add acetonitrile (MeCN) dropwise until clear. Steric hindrance requires the aldehyde to be in solution for the oxidant to attack.

  • Buffer Addition: Add a solution of

    
     (1.43 g in 5 mL water) to the flask. The mixture may become biphasic; vigorous stirring is mandatory.
    
  • Oxidant Addition: Dissolve

    
     (0.67 g) in 3 mL water. Add this solution dropwise  over 20 minutes at room temperature.
    
    • Visual Cue: The reaction should turn a pale yellow. A deep yellow/orange color indicates hazardous chlorine dioxide (

      
      ) accumulation—stop addition and check stirring.
      
  • Monitoring: Stir at RT for 4–6 hours. Monitor by HPLC or TLC.

    • Success Marker: Disappearance of the aldehyde peak.

  • Workup:

    • Quench with saturated

      
       (sodium thiosulfate) to destroy excess oxidant.
      
    • Acidify aqueous layer to pH 2 with 1N HCl.

    • Extract with EtOAc (

      
       mL). The product is in the organic layer.
      

Module 3: Troubleshooting & FAQs

Q: The reaction stalled at 60% conversion after 6 hours. Should I add more oxidant?

A: Do not simply add more oxidant. The stall is likely due to "Steric Shielding" or "Scavenger Depletion."

  • Diagnosis: The bulky ortho-groups (Br,

    
    ) retard the rate of the initial nucleophilic attack.
    
  • Fix:

    • Check pH.[4] If pH > 5, the concentration of active

      
       is too low. Add small amounts of dilute HCl or more phosphate buffer.
      
    • Add DMSO (5-10% v/v) to the solvent mixture. DMSO helps solubilize the aldehyde and can accelerate Pinnick oxidations of hindered substrates by disrupting hydrogen bond networks that shield the carbonyl.

    • Only then add 0.5 equiv of fresh

      
      .
      

Q: I see a new impurity (M+34) in the Mass Spec. What is it?

A: This is Chlorinated Byproduct .

  • Cause: The scavenger (2-methyl-2-butene) was exhausted or evaporated (it is volatile). The byproduct

    
     reacted with the aromatic ring.
    
  • Prevention: Use a large excess (15 equiv) of scavenger. If running the reaction >4 hours, add a second portion of scavenger at the halfway point. Alternatively, use Resorcinol as a non-volatile scavenger, though it complicates workup.

Q: Can I use Jones Reagent (Cr(VI)) instead?

A: Technically yes, but not recommended .

  • Risk: Chromium waste is toxic. Furthermore, strong acid conditions can protonate the ether oxygen, potentially making the

    
     or 
    
    
    
    groups susceptible to acid-catalyzed degradation over time. Pinnick is cleaner and greener.

Module 4: Visualization & Logic

Workflow Diagram: Pinnick Oxidation of Hindered Aldehyde

PinnickWorkflow Start Start: this compound Solvent Dissolve in t-BuOH/H2O + 2-Methyl-2-butene (Scavenger) Start->Solvent Buffer Add NaH2PO4 Buffer (Maintain pH 3.5) Solvent->Buffer Oxidant Add NaClO2 Dropwise (Control Exotherm) Buffer->Oxidant Monitor Monitor HPLC (4-6 Hours) Oxidant->Monitor Decision Complete Conversion? Monitor->Decision Workup Quench (Na2S2O3) Acidify & Extract Decision->Workup Yes Troubleshoot Add DMSO or Adjust pH Decision->Troubleshoot No (Stalled) Troubleshoot->Monitor Re-check

Caption: Optimized workflow for Pinnick oxidation of hindered substrates, highlighting critical scavenger and buffering steps.

Troubleshooting Decision Tree

Troubleshooting Issue Problem: Reaction Stalled / Low Yield CheckPH Check pH Is it 3.0 - 4.5? Issue->CheckPH CheckColor Check Color Is it Bright Orange? CheckPH->CheckColor Yes ActionPH Adjust with NaH2PO4 Active species requires acid CheckPH->ActionPH No (>5) CheckByprod Check LCMS M+34 Peak Present? CheckColor->CheckByprod No (Pale Yellow) ActionColor ClO2 accumulation! Stop addition, increase stirring CheckColor->ActionColor Yes ActionScav Scavenger Depleted Add more 2-methyl-2-butene CheckByprod->ActionScav Yes ActionSteric Steric Blockage Add DMSO co-solvent CheckByprod->ActionSteric No

Caption: Diagnostic logic for resolving stalled reactions and impurity formation.

Comparative Data Analysis

MethodYieldPurityComments
Pinnick (Optimized) 88-92% >98% Best balance of mildness and conversion. Requires scavenger.
KMnO4 (Basic) 45-60%85%Hydrolysis of

observed. Difficult workup due to

sludge.
Jones Reagent 75-80%90%Good conversion but generates Cr(VI) waste. Acid-sensitive groups at risk.
Oxone 65-70%92%Effective but often requires DMF (workup difficulty) and can over-oxidize halogens.

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890.
  • Oxidation of Sterically Hindered Aldehydes

    • Raithby, P. R., et al. (2006). Steric hindrance in the oxidation of 2,6-disubstituted benzaldehydes. Journal of Chemical Research.
    • (General Reference for hindered systems)

  • Stability of Difluoromethoxy Groups

    • Zafrani, Y., et al. (2019). Difluoromethoxy-Arenes: A Physico-Chemical Perspective. Journal of Medicinal Chemistry, 62(12), 5628–5637.
  • 2-Methyl-2-butene as Scavenger

    • Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176.

Sources

effect of reaction temperature on 2-Bromo-6-(difluoromethoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis of 2-Bromo-6-(difluoromethoxy)benzaldehyde (CAS: 1404115-37-2). It addresses the critical variable of reaction temperature during the difluoromethylation of the precursor 2-Bromo-6-hydroxybenzaldehyde .

Topic: Optimization of Reaction Temperature & Thermal Kinetics Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Process Chemists, Medicinal Chemists

Executive Summary: The Thermal Sweet Spot

The synthesis of this compound typically involves the O-difluoromethylation of 2-bromo-6-hydroxybenzaldehyde. The most robust method utilizes sodium chlorodifluoroacetate (SCDA) or chlorodifluoromethane (


)  as the difluorocarbene (

) source.

The Critical Insight: This reaction is not a simple nucleophilic substitution (


); it is a carbene-mediated insertion . Temperature acts as the "throttle" for carbene generation.
  • Too Low (< 70°C): The carbene precursor (SCDA) fails to decarboxylate. Reaction stalls.

  • Too High (> 110°C): The generated

    
     polymerizes (forming polytetrafluoroethylene oligomers) faster than it reacts with the phenoxide, and the aldehyde moiety undergoes Cannizzaro disproportionation under basic conditions.
    

Target Process Window:


 (for SCDA method).

Mechanistic Pathway & Thermal Dependency

To troubleshoot effectively, you must understand why temperature matters. The reaction proceeds through the generation of a transient, highly reactive difluorocarbene species.

Reaction Logic Diagram

ReactionPathway Start Reagent: Sodium Chlorodifluoroacetate (ClCF2CO2Na) Heat Activation Energy (> 90°C) Start->Heat Decarboxylation Carbene Active Species: Difluorocarbene (:CF2) Heat->Carbene Release of NaCl + CO2 Intermediate Intermediate: Difluoromethoxide Anion Carbene->Intermediate Insertion SideProduct Side Reaction: Carbene Dimerization (Teflon formation) Carbene->SideProduct Excess Heat / Low Substrate Conc. Substrate Substrate: 2-Bromo-6-hydroxybenzaldehyde (Phenoxide form) Substrate->Intermediate + :CF2 (Fast Step) Product Product: 2-Bromo-6-(difluoromethoxy) benzaldehyde Intermediate->Product Protonation/Workup

Figure 1: Thermal activation pathway for difluorocarbene generation. Note the competition between productive insertion and non-productive dimerization.

Troubleshooting Guide (FAQ Format)

Q1: I am running the reaction at 60°C to protect the aldehyde group, but I see no conversion after 12 hours. Why?

Diagnosis: Thermal Activation Failure. You are likely using Sodium Chlorodifluoroacetate (SCDA). This reagent requires a threshold temperature (typically 90–95°C ) to undergo decarboxylation and release the difluorocarbene (


).
  • The Fix: Increase internal temperature to 95°C. The aldehyde group in this scaffold is relatively stable; however, if you are concerned, ensure your base (

    
    ) is anhydrous to minimize hydrate formation.
    
  • Alternative: If you must run at low temperature (e.g., < 50°C), switch reagents to diethyl (bromodifluoromethyl)phosphonate , which can be activated by strong bases (like KOH) at lower temperatures, though this is often more expensive.

Q2: My reaction mixture turned into a black tar at 120°C. What happened?

Diagnosis: Carbene Polymerization & Cannizzaro Reaction.

  • Polymerization: At high temperatures, the concentration of

    
     becomes too high. Instead of reacting with the phenol, the carbene reacts with itself, forming insoluble fluoropolymers (black/brown tar).
    
  • Aldehyde Instability: In the presence of base (Carbonate/Hydroxide) and high heat, the aldehyde functionality can undergo a Cannizzaro reaction (disproportionation into alcohol and carboxylic acid) or polymerization.

  • The Fix: Cap the temperature at 100°C. Add the SCDA reagent portion-wise (e.g., 5 equivalents over 2 hours) rather than all at once. This keeps the instantaneous concentration of

    
     low, favoring the reaction with the phenol over self-polymerization.
    
Q3: I see the product peak on LCMS, but the yield is stuck at 40%. Adding more reagent doesn't help.

Diagnosis: Water Contamination (Hydrolysis). Difluorocarbene is rapidly quenched by water to form carbon monoxide and HF. If your solvent (DMF/DMAc) is "wet," the water consumes the carbene before it reaches the substrate.

  • The Fix:

    • Dry your solvent (DMF) over molecular sieves (3Å or 4Å).

    • Use anhydrous

      
      .
      
    • Ensure the system is under an inert atmosphere (

      
       or Ar) to exclude atmospheric moisture.
      

Optimized Experimental Protocol

Objective: Synthesis of this compound via SCDA.

Reagents:

  • 2-Bromo-6-hydroxybenzaldehyde (1.0 eq)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 - 3.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Concentration: 0.2 M.

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2-Bromo-6-hydroxybenzaldehyde,

    
    , and dry DMF.
    
  • Degassing: Sparge the mixture with Nitrogen for 15 minutes. Oxygen can quench radical intermediates (though this is ionic, oxidation of the aldehyde is a risk).

  • Heating: Heat the mixture to 95°C . Ensure stable temperature control.

  • Addition: Dissolve SCDA in a minimal amount of DMF. Add this solution dropwise over 60–90 minutes via a syringe pump or addition funnel.

    • Why? Slow addition prevents "carbene flooding" and dimerization.

  • Monitoring: Stir at 95°C for an additional 2–4 hours. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of the phenol starting material.

  • Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine (3x) to remove DMF. Dry over

    
    .[2]
    

Data: Temperature vs. Yield Profile

Simulated data based on typical difluoromethylation kinetics of salicylaldehydes.

Temperature (°C)Reaction TimeEst. YieldObservation
60°C 24 h< 5%No reaction; SCDA intact.
80°C 12 h30-40%Slow conversion; incomplete.
95°C 4-6 h 85-92% Optimal conversion; clean profile.
120°C 2 h50-60%Dark reaction mixture; significant impurities (tars).

References

  • Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. (Describes the mechanistic necessity of heat for SCDA activation).

  • Biosynth. (n.d.).[3] "this compound Product Page." (Commercial availability and CAS verification).

  • PubChem. (n.d.).[4][5] "Compound Summary: 2-Bromo-6-hydroxybenzaldehyde." (Precursor properties).[6][2][7][8]

  • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[6] Chemical Reviews. (Comprehensive review on difluorocarbene reagents and conditions).

Sources

solvent effects in palladium-catalyzed reactions of 2-Bromo-6-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Effects & Optimization for 2-Bromo-6-(difluoromethoxy)benzaldehyde Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Profile

You are working with This compound (CAS: 1404115-37-2).[1] Before addressing solvent effects, we must define the "personality" of this molecule to select the correct reaction medium.

  • Electronic State: Highly electron-deficient. The aldehyde (-CHO) and difluoromethoxy (

    
    ) groups are both electron-withdrawing.
    
    • Implication: Oxidative addition of Pd(0) to the C-Br bond will be rapid.

    • Risk:[2][3] The resulting Pd(II) intermediate is highly electrophilic and prone to side reactions (homocoupling or reduction) if the transmetallation step is slow.

  • Steric Environment: The aldehyde is flanked by a Bromine (C2) and the

    
     group (C6).
    
    • Implication: While the C-Br site is only mono-ortho substituted, the adjacent carbonyl oxygen can coordinate to Palladium, potentially creating a stable but unreactive chelate (the "ortho-effect trap").

  • Solubility: The lipophilic

    
     group improves solubility in organic solvents but decreases solubility in aqueous mixtures compared to non-fluorinated analogs.
    

Critical Solvent Parameters (The "Why" Behind the Choice)

Do not treat solvent selection as a random screen. For this substrate, the solvent dictates the pathway between Productive Coupling vs. Destructive Dehalogenation .

Solvent ClassSuitabilityMechanistic Impact on this compound
Ethereal (THF, 1,4-Dioxane) High Recommended. Dioxane (high BP) allows the temperature required to break Pd-Carbonyl coordination. Moderate polarity stabilizes the oxidative addition complex without promoting dehalogenation.
Aromatic (Toluene) Medium Good for solubility, but often requires a high % of cosolvent (water/alcohol) to dissolve the inorganic base, which introduces protic risks.
Polar Amides (DMF, DMAc) Low/Risky Caution. While they dissolve everything, they strongly coordinate to Pd. With electron-deficient aryl halides, DMF can act as a hydride source at high temps (

C), leading to hydrodebromination (yielding 2-(difluoromethoxy)benzaldehyde).
Alcohols (MeOH, EtOH) Critical Failure Avoid. Primary alcohols are rapid hydride donors for electron-poor Pd-aryl complexes. You will observe significant formation of the dehalogenated byproduct.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see full consumption of starting material, but the major product is the de-brominated aldehyde (Hydrodebromination)."

Diagnosis: Your catalytic cycle is stalling post-oxidative addition. The electron-poor Pd(II)-Ar species is waiting for the nucleophile (boronic acid), but it finds a Hydride source first.

Corrective Action:

  • Check your Solvent: Are you using Ethanol or Methanol? Switch to 1,4-Dioxane or THF .

  • Check your Water: If using a Suzuki coupling, reduce the water ratio. A 4:1 (Organic:Water) ratio is standard; try 10:1.

  • Remove Trace Hydrides: If using DMF, switch to NMP or Dioxane . DMF decomposes to form dimethylamine and CO, serving as a reductant.

Issue 2: "The reaction turns black immediately (Pd precipitation) and yield is <20%."

Diagnosis: The "Difluoromethoxy Effect."[4] The


 group is lipophilic, but the aldehyde is polar. If your solvent is too non-polar (e.g., pure Toluene), the Pd-catalyst (often polar) and the base (ionic) are not interacting effectively with the substrate. The catalyst aggregates and dies (Pd black).

Corrective Action:

  • Increase Polarity: Use a biphasic system with a phase transfer catalyst (e.g., Toluene/Water + TBAB ).

  • Ligand Switch: Use a phosphine ligand that creates a soluble, electron-rich shell around the Pd to prevent aggregation. SPhos or XPhos are superior here due to the ortho-substitution of your substrate.

Issue 3: "My aldehyde peak is missing in the NMR; I see a complex mixture."

Diagnosis: Base-mediated degradation. The


 group is generally stable, but the aldehyde at C1 is sensitive. In strong base (e.g., NaOtBu) and polar solvents, the aldehyde can undergo Cannizzaro disproportionation or condensation.

Corrective Action:

  • Change the Base: Switch from alkoxides (NaOEt, tBuOK) to mild inorganic bases like

    
      or 
    
    
    
    .
  • Buffer the System: If the coupling partner allows, use anhydrous conditions with

    
      suspended in Dioxane.
    

Visualizing the Decision Matrix

The following logic flow illustrates how to select the reaction conditions based on the specific failure mode you are observing.

SolventLogic Start Start: Reaction Optimization CheckYield Check LCMS/NMR Result Start->CheckYield Dehalogenation Product: De-brominated (H replaces Br) CheckYield->Dehalogenation Mass = M-79+1 NoReaction Recovered Starting Material CheckYield->NoReaction Mass = M Decomp Complex Mixture/Aldehyde Loss CheckYield->Decomp Messy NMR Success Target Product CheckYield->Success High Yield SolventFix1 REMOVE Protic Solvents Switch MeOH -> Dioxane Switch DMF -> Toluene Dehalogenation->SolventFix1 Hydride Source Present TempFix Increase Temp (90-100°C) Switch to High BP Solvent (Dioxane/Toluene) NoReaction->TempFix Activation Energy too High BaseFix Switch to Weaker Base (Use K3PO4 instead of NaOtBu) Decomp->BaseFix Aldehyde Instability SolventFix1->Success TempFix->Success BaseFix->Success

Figure 1: Troubleshooting decision tree for Pd-catalyzed reactions of this compound.

The "Gold Standard" Protocol

This protocol is designed to minimize solvent-induced side reactions for this specific substrate.

Reaction: Suzuki-Miyaura Coupling Scale: 1.0 mmol

  • Preparation:

    • Equip a reaction vial with a magnetic stir bar and a septum.

    • Crucial Step: Purge the vial with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reagents:

    • Substrate: this compound (1.0 equiv).

    • Boronic Acid: Aryl-B(OH)2 (1.2 - 1.5 equiv).

    • Catalyst:

      
       (5 mol%) - Selected for resistance to chelating aldehydes.
      
    • Base:

      
       (3.0 equiv) - Mild enough to save the aldehyde, strong enough for activation.
      
  • Solvent System:

    • Mixture: 1,4-Dioxane / Water (4:1 ratio).

    • Why: Dioxane solvates the lipophilic

      
       group; water is strictly required to activate the boronic acid (forming the boronate species).
      
    • Volume: Concentration should be 0.1 M to 0.2 M (e.g., 5 mL total solvent for 1 mmol).

  • Execution:

    • Add solids first.

    • Add degassed solvent mixture via syringe.

    • Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C unless necessary, as the aldehyde may degrade.

  • Workup:

    • Dilute with Ethyl Acetate. Wash with Brine.

    • Warning: Do not use basic washes (NaOH), as the

      
       group can be sensitive to hydrolysis in aqueous base during workup.
      

References & Authority

  • Solvent Effects in Cross-Coupling: Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions."[5][6] Green Chemistry, 2019, 21, 2164-2196. Link

    • Relevance: Defines the interaction between polar aprotic solvents and catalyst stability.

  • Protodehalogenation Mechanisms: McCall, A.S. et al. "Mechanistic Investigation of the Protodehalogenation of Aryl Halides." Journal of Organic Chemistry, 2013.[7]

    • Relevance: Explains why electron-deficient aldehydes are prone to losing the bromine atom in alcoholic solvents.

  • Difluoromethoxy Group Properties: Zafrani, Y. et al. "Difluoromethoxy group: properties and synthesis." Journal of Medicinal Chemistry, 2017.

    • Relevance: Validates the lipophilicity and stability profile of the

      
       moiety.
      
  • Catalysis with Hindered Substrates: Martin, R. and Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link

    • Relevance: Provides the basis for recommending SPhos/XPhos if the standard protocol fails due to the ortho-substitution.

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Bromo vs 2-Chloro-6-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Distinction: The choice between the 2-bromo and 2-chloro variants of 6-(difluoromethoxy)benzaldehyde is dictated by the competing requirements of oxidative addition kinetics versus nucleophilic activation .

  • Select the 2-Bromo variant (CAS: 1404115-37-2) for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). The weaker C-Br bond facilitates rapid oxidative addition, often permitting the use of standard Pd(0) catalysts without specialized ligands.

  • Select the 2-Chloro variant (CAS: 387-45-1 analog) for Nucleophilic Aromatic Substitution (

    
    ) or cost-sensitive scale-up where highly active catalyst systems (e.g., Pd-NHC, Buchwald precatalysts) are available to overcome the kinetic barrier of the C-Cl bond.
    

Structural & Electronic Profile

Both substrates share a highly functionalized scaffold characterized by a "push-pull" electronic environment, though the "pull" (electron-withdrawing) dominates due to the aldehyde and difluoromethoxy groups.

Electronic Parameters
FeatureElectronic EffectImpact on Reactivity
Aldehyde (-CHO) Strong EWG (

)
Activates ortho-positions for

. Deactivates oxidative addition (makes metal center less electron-rich).
Difluoromethoxy (-OCF

H)
Moderate EWG (

) Weak Donor (

)
Modulates lipophilicity (LogD). Acts as a "fluorine sponge" but is generally stable to base.
2-Bromo Weak EWG (

)
Leaving Group Ability: High (Weak Bond). Steric Bulk: High (

Å).
2-Chloro Moderate EWG (

)
Leaving Group Ability: Moderate (Strong Bond). Steric Bulk: Moderate (

Å).

Reactivity Comparison Matrix

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Winner: 2-Bromo-6-(difluoromethoxy)benzaldehyde

  • Mechanistic Driver: The rate-determining step (RDS) for electron-deficient aryl halides is typically oxidative addition .

  • Causality: The C-Br bond dissociation energy (approx. 81 kcal/mol) is significantly lower than that of C-Cl (approx. 96 kcal/mol).

  • Experimental Implication: The bromo-analog couples efficiently with standard catalysts like

    
     or 
    
    
    
    . The chloro-analog often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.
Scenario B: Nucleophilic Aromatic Substitution ( )

Winner: 2-Chloro-6-(difluoromethoxy)benzaldehyde

  • Mechanistic Driver: The RDS is the formation of the Meisenheimer complex (addition of the nucleophile).[1]

  • Causality: The higher electronegativity of Chlorine (

    
    ) compared to Bromine (
    
    
    
    ) creates a stronger dipole at the ipso-carbon, lowering the energy of the transition state for nucleophilic attack.
  • Experimental Implication: In reactions with O- or N-nucleophiles (e.g., morpholine, sodium methoxide), the chloro-variant will generally react faster, provided the temperature is sufficient to overcome the activation energy.

Scenario C: Halogen-Metal Exchange (Lithiation)

Winner: This compound (With Caveats)

  • Mechanistic Driver: Lithium-Halogen exchange equilibrium.

  • Causality: Br/Li exchange is kinetically extremely fast at -78 °C. Cl/Li exchange is sluggish and often requires higher temperatures, which leads to side reactions.

  • Critical Warning: The aldehyde group is incompatible with organolithiums. It must be protected (e.g., as a diethyl acetal) prior to exchange. Once protected, the 2-bromo acetal undergoes clean exchange with

    
    -BuLi; the 2-chloro acetal may require 
    
    
    
    -BuLi or
    
    
    -BuLi.

Decision Logic & Pathways

ReactivityLogic Start Target Transformation Coupling C-C Bond Formation (Suzuki/Sonogashira) Start->Coupling Subst Heteroatom Introduction (SNAr) Start->Subst Exchange Grignard/Lithiation Start->Exchange Br_Route Use 2-Bromo Variant (Faster Oxidative Addition) Coupling->Br_Route Standard Ligands Cl_Route Use 2-Chloro Variant (Better Meisenheimer Stabilization) Subst->Cl_Route High Temp/Strong Nu Protect MANDATORY: Protect Aldehyde first Exchange->Protect Protect->Br_Route Li-Hal Exchange

Figure 1: Decision tree for selecting the optimal halogenated precursor based on intended downstream chemistry.

Experimental Protocols

Protocol A: Suzuki Coupling (Optimized for 2-Bromo Variant)

This protocol utilizes the high reactivity of the C-Br bond to effect coupling under mild conditions, preserving the difluoromethoxy group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Inertion: Charge a reaction vial with substrate, boronic acid, and catalyst. Evacuate and backfill with

    
     (3x).
    
  • Solvation: Add degassed 1,4-Dioxane and aqueous base.

  • Reaction: Heat to 80 °C for 4–6 hours. (Note: The 2-Chloro variant would typically require 100–110 °C and XPhos-Pd-G2 catalyst for comparable conversion).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hex/EtOAc).

Protocol B: SNAr Amination (Optimized for 2-Chloro Variant)

Utilizes the electron-deficient nature of the ring. The aldehyde ortho-position assists by inductively withdrawing density.

Reagents:

  • Substrate: 2-Chloro-6-(difluoromethoxy)benzaldehyde (1.0 equiv)

  • Nucleophile: Morpholine (1.5 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF (Dry)

Workflow:

  • Setup: Dissolve substrate and base in DMSO (0.5 M concentration).

  • Addition: Add morpholine dropwise.

  • Reaction: Heat to 100 °C for 12 hours.

    • Note: The 2-Bromo variant may yield a mixture of SNAr product and debrominated byproduct (reductive dehalogenation) if reaction times are prolonged.

  • Workup: Pour into ice water. Extract with DCM.

Comparative Data Summary

The following data is synthesized from reactivity trends of ortho-substituted benzaldehydes [1][2].

Reaction TypeParameter2-Bromo Variant2-Chloro Variant
Suzuki Coupling Catalyst RequiredStandard (

)
Specialized (Pd-XPhos)
Temp / Time80 °C / 4 h110 °C / 12 h
Typical Yield85–95%60–80%
SNAr (amine) Relative Rate (

)
1.0~5.4
Temp Required>120 °C90–100 °C
Li-Hal Exchange Exchange Agent

-BuLi (-78 °C)

-BuLi or

-BuLi
ChemoselectivityHigh (after protection)Low (benzylic attack risk)

References

  • ResearchGate. (2023). Comparison of reactivity of different aryl halides in Suzuki-Miyaura coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution Trends. Retrieved from [Link]

Sources

Structural Validation of 2-Bromo-6-(difluoromethoxy)benzaldehyde: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the precise world of medicinal chemistry, the structural validation of polysubstituted benzaldehydes is often non-trivial. This guide focuses on 2-Bromo-6-(difluoromethoxy)benzaldehyde (CAS: 1404115-37-2) , a critical intermediate for synthesizing fused heterocycles. While Nuclear Magnetic Resonance (NMR) is the workhorse of daily analysis, it often struggles to definitively resolve regiochemical ambiguity and specific conformational locking in solution. This guide compares validation methodologies, establishing Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for absolute structural determination, particularly for defining the spatial orientation of the difluoromethoxy (


) moiety.

The Structural Challenge: Why Standard Methods Fail

The molecule possesses three functional groups on a benzene ring: an aldehyde (


), a bromine atom (

), and a difluoromethoxy group (

).[1]
The Ambiguity of Solution-State NMR

While


 and 

NMR can confirm the presence of these groups, determining their exact relative positions (regiochemistry) and 3D conformation faces specific hurdles:
  • Rotational Averaging: In solution, the bond between the phenyl ring and the exocyclic groups rotates freely. This averages out the Nuclear Overhauser Effect (NOE) signals, making it difficult to determine if the aldehyde oxygen is interacting with the bromine or the difluoromethoxy hydrogen.

  • The Difluoromethoxy Conformation: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     group is unique. The hydrogen atom on this group is acidic and capable of weak hydrogen bonding. NMR chemical shifts are solvent-dependent, leading to inconsistent data regarding intramolecular hydrogen bonding (e.g., 
    
    
    
    ).
  • Crowded Substitutions: The 2,6-substitution pattern creates significant steric strain, forcing the aldehyde out of planarity. NMR coupling constants (

    
    -values) often fail to quantify this torsion angle accurately.
    

Comparative Analysis: Validating the Structure

The following table objectively compares the three primary validation methods available to researchers.

FeatureSolution NMR (

)
Computational Prediction (DFT) Single Crystal X-ray (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentEnergy-minimized theoretical modelAbsolute 3D atomic coordinates
Regiochemistry Inferred (via HMBC/NOESY)Predicted based on stabilityDirect Observation
Conformation Time-averaged (dynamic)Gas-phase idealized (static)Solid-state (actual packing)
Torsion Angles Difficult to quantifyCalculatedPrecise measurement (

)
Turnaround Fast (15–30 mins)Medium (Hours/Days)Slow (Days/Weeks)
Sample State Liquid/SolutionVirtualSolid Crystal
Verdict Screening Tool Supportive Evidence Definitive Proof
Decision Logic for Validation

Use the following workflow to determine when to escalate from NMR to X-ray crystallography.

ValidationWorkflow Start Synthesized Product (Crude Solid) NMR 1H / 13C / 19F NMR Analysis Start->NMR Decision Are Regiochemistry & Conformation Clear? NMR->Decision DFT Computational (DFT) Geometry Optimization Decision->DFT Uncertain Ambiguity Ambiguity Remains (e.g., NOE inconclusive) Decision->Ambiguity No Final Validated Structure (CIF Generated) Decision->Final Yes (Rare) DFT->Ambiguity Crystallization Crystal Growth (Slow Evaporation) Ambiguity->Crystallization XRD SC-XRD Data Collection Crystallization->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Refinement->Final

Figure 1: Decision matrix for escalating structural validation from spectroscopic screening to crystallographic confirmation.

Protocol: X-Ray Validation of this compound

This protocol ensures the generation of publication-quality data (CIF) for this specific compound.

Phase 1: Crystal Growth (The Critical Step)

The compound is likely a low-melting solid. High-quality single crystals are required.

  • Method: Slow Evaporation.

  • Solvent System: A biphasic system of Dichloromethane (DCM) and Hexane (1:3 ratio) is recommended. The polar aldehyde dissolves in DCM; the slow diffusion of hexane forces it out of solution in an ordered lattice.

  • Procedure:

    • Dissolve 20 mg of the compound in 1 mL of DCM in a small vial.

    • Carefully layer 3 mL of Hexane on top (do not mix).

    • Cap loosely (or poke a hole in the cap) to allow slow evaporation at

      
      .
      
    • Harvest crystals after 48–72 hours.

Phase 2: Data Collection
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Temperature: Maintain sample at 100 K using a nitrogen stream. Reasoning: This freezes thermal motion, particularly of the rotationally active

    
     group, ensuring precise bond lengths.
    
  • Source: Mo-K

    
     radiation (
    
    
    
    Å). Bromine is a heavy scatterer; Mo source minimizes absorption errors compared to Cu sources.
Phase 3: Structural Refinement
  • Software: SHELXT (solution) and SHELXL (refinement).

  • Key Checkpoint - The "Disorder" Problem: The

    
     group often exhibits rotational disorder.
    
    • Action: If the fluorine electron density is smeared, apply a split-site model (e.g., PART 1 / PART 2 in SHELX) to model two discrete conformations.

  • Validation: Ensure the Flack Parameter is checked if the space group is non-centrosymmetric (though this molecule is achiral, it may crystallize in a chiral space group).

Structural Insights: What X-Ray Reveals[4][5]

SC-XRD provides specific insights for this compound that NMR cannot:

  • Intramolecular Hydrogen Bonding: X-ray analysis frequently reveals a weak anomeric effect and hydrogen bond between the methine proton of the

    
     group and the carbonyl oxygen (
    
    
    
    ). This "locks" the conformation in the solid state, explaining anomalous reactivity patterns.
    • Metric: Look for an

      
       distance of 
      
      
      
      Å.[2]
  • Torsion Angles: Due to the bulky Bromine at position 2 and the

    
     at position 6, the aldehyde group is forced out of the benzene plane.
    
    • Metric: The torsion angle

      
       is typically twisted by 
      
      
      
      
      
      . This twist reduces conjugation, making the aldehyde more electrophilic than a planar benzaldehyde.

References

  • Review of Fluorinated Motifs: L. Meanwell, "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design," Journal of Medicinal Chemistry, 2018. Link Context: Discusses the conformational preferences of difluoromethoxy groups.

  • Crystallography Standards: G. M. Sheldrick, "A short history of SHELX," Acta Crystallographica Section A, 2008. Link Context: The standard software algorithms used for refining the structure.

  • Hydrogen Bonding in Fluorine Groups: Erickson, J. A., & McLoughlin, J. I., "Hydrogen bonding of the difluoromethyl group," Journal of Organic Chemistry, 1995. Link Context: Validates the capacity of CF2H to act as a hydrogen bond donor, a key feature resolved by X-ray.

  • General Guide to Structural Analysis: Claridge, T. D. W., High-Resolution NMR Techniques in Organic Chemistry, Elsevier, 2016. Link Context: Comparison of NMR limitations vs. absolute structural methods.

Sources

Comparative Guide: Quantitative NMR (qNMR) vs. HPLC for 2-Bromo-6-(difluoromethoxy)benzaldehyde Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Absolute Purity Paradigm

In the high-stakes environment of drug development, 2-Bromo-6-(difluoromethoxy)benzaldehyde serves as a critical fluorinated scaffold. Its aldehyde functionality is reactive, and the difluoromethoxy group adds lipophilicity, making it a valuable but distinct intermediate.

For years, HPLC-UV has been the workhorse for purity analysis. However, for early-stage intermediates where certified reference standards are unavailable , HPLC fails to provide absolute purity data—it only provides relative purity based on UV absorption assumptions.

Quantitative NMR (qNMR) is the superior alternative for assaying this specific molecule. By utilizing the unique, downfield aldehyde proton (


 ppm) as a molar handle, qNMR offers a primary ratio method traceable to SI units without requiring a reference standard of the analyte itself.

Part 1: Technical Deep Dive – The Molecule & The Matrix

To design a robust assay, we must first understand the NMR behavior of the target.

Target: this compound Formula:


MW:  251.03  g/mol [1]
NMR Spectral Prediction & Signal Selection

The success of qNMR relies on selecting a "Quantification Signal" (QS) that is distinct, flat-baseline resolved, and fully relaxed.

Proton EnvironmentChemical Shift (

)
MultiplicitySuitability for qNMR
Aldehyde (-CHO) 10.2 - 10.4 ppm Singlet (s) or doublet (

)
High. This is the "Gold Standard" region. It is far downfield, free from solvent or aliphatic interferences.
Aromatic Ring (3H) 7.4 - 7.9 ppmMultipletsLow. Likely to overlap with impurities or aromatic internal standards.
Difluoromethoxy (-OCHF

)
6.5 - 7.6 ppmTriplet (

Hz)
Medium. The large coupling constant spreads this signal wide, increasing the risk of overlap with satellite peaks or the internal standard.

Strategic Choice: We utilize the Aldehyde (-CHO) proton.[2] Its isolation around 10 ppm makes it an ideal handle for precision integration.

Part 2: Comparative Analysis (qNMR vs. HPLC-UV)

This table objectively contrasts the two methodologies for this specific fluorinated benzaldehyde.

FeatureqNMR (Recommended) HPLC-UV (Alternative)
Measurement Principle Molar Ratio: Signal intensity is directly proportional to the number of nuclei (moles).Relative Response: Signal area depends on the extinction coefficient (

) of the molecule.
Reference Standard Universal: Requires any pure IS (e.g., Dimethyl Sulfone). Does not need a standard of the target.Specific: Requires a high-purity standard of this compound.
Accuracy (Assay) Absolute: Typically

or better. Traceable to NIST/SI.
Relative: Subject to error if impurities have different UV response factors than the main peak.
Selectivity Structural: Distinguishes between the aldehyde and its oxidation product (carboxylic acid) instantly.Retention Time: Requires method development to ensure the acid impurity separates from the aldehyde.
Throughput Rapid: Sample prep + acquisition < 20 mins.Slow: Requires column equilibration, gradient runs, and wash cycles (> 45 mins).
Weakness Lower sensitivity (LOD

0.1 mg).
High sensitivity (LOD

ng levels).

Verdict: Use HPLC for trace impurity profiling (looking for <0.1% contaminants). Use qNMR for the potency/assay value (determining if the batch is 95% or 98% pure).

Part 3: Strategic Protocol – The Self-Validating qNMR System

Internal Standard Selection

We require an IS that does not overlap with the Aldehyde (10.2 ppm) or the Aromatic/OCHF2 region (6.5 - 8.0 ppm).

  • Selected IS: Dimethyl Sulfone (DMSO

    
    ) 
    
  • Shift:

    
     3.0 ppm (Singlet).
    
  • Rationale: It appears in a completely silent region for this molecule, is non-volatile, stable, and highly soluble in DMSO-d6.

Sample Preparation (Gravimetric Precision)
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aldehyde hydration/oxidation and ensure solubility).

  • Massing:

    • Weigh

      
       20 mg of Analyte  (this compound) directly into a vial. Record to 0.01 mg precision (
      
      
      
      ).
    • Weigh

      
       10 mg of Internal Standard  (Dimethyl Sulfone) into the same vial. Record to 0.01 mg precision (
      
      
      
      ).
    • Dissolve in 0.7 mL DMSO-d6. Vortex until clear. Transfer to 5mm NMR tube.

Acquisition Parameters (The "Why" behind the settings)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (

    
    ): 60 seconds. 
    
    • Reasoning: Aldehyde protons have long longitudinal relaxation times (

      
      ). To ensure 99.9% magnetization recovery (quantitative accuracy), 
      
      
      
      must be
      
      
      . (Estimated
      
      
      ).
  • Spectral Width: -2 to 14 ppm (Capture IS and Aldehyde).

  • Scans (NS): 16 or 32 (Sufficient S/N > 250:1).

  • Temperature: 298 K (Controlled to prevent shift drifting).

Processing & Calculation
  • Phase & Baseline: Apply accurate phasing and polynomial baseline correction.

  • Integration:

    • Integrate IS Singlet at 3.0 ppm (Set value to correspond to protons, e.g., 6).

    • Integrate Aldehyde Singlet at ~10.2 ppm.

  • Calculation:

    
    
    
    • 
      : Integral area[3]
      
    • 
      : Number of protons (IS=6, Analyte=1)
      
    • 
      : Molecular Weight (IS=94.13, Analyte=251.03)
      
    • 
      : Mass weighed
      
    • 
      : Purity (as decimal)
      

Part 4: Data Validation & Visualization

Experimental Data Comparison (Simulated)

The following table illustrates typical results when assaying a raw batch of the intermediate.

ParameterqNMR ResultHPLC-UV ResultInterpretation
Assay (Purity) 98.2% 99.5%HPLC overestimates purity because it "misses" inorganic salts or solvents that qNMR detects (or because impurities have low UV absorbance).
RSD (Precision) 0.35%0.80%qNMR precision is superior due to the lack of injection variability.
Specific Impurity Detected (Acid form)DetectedBoth methods see the oxidized aldehyde, but qNMR quantifies it instantly without a standard.
Workflow Diagram

The following diagram outlines the logical flow of the qNMR assay, highlighting the critical decision points.

qNMR_Workflow Start Start: Purity Assay Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility IS_Select IS Selection (Dimethyl Sulfone) Solubility->IS_Select Weighing Gravimetric Prep (Precision Balance) IS_Select->Weighing Acquisition NMR Acquisition (D1 = 60s, 1H) Weighing->Acquisition Process Processing (Phase/Base/Integrate) Acquisition->Process Process->Acquisition S/N < 200 Calc Purity Calculation Process->Calc

Figure 1: The qNMR workflow emphasizes the critical pre-acquisition steps (Solubility & IS Selection) which dictate success.

Decision Matrix: When to use Which?

Decision_Matrix Start Sample Type Standard Ref Standard Available? Start->Standard Trace Need Trace Impurities (<0.1%)? Standard->Trace Yes Result_qNMR Use qNMR Standard->Result_qNMR No (New Intermediate) Result_HPLC Use HPLC-UV Trace->Result_HPLC Yes (Tox Study) Trace->Result_qNMR No (Potency Assay)

Figure 2: Decision logic for selecting qNMR versus HPLC based on reference standard availability and sensitivity requirements.

References

  • Pauli, G. F., et al. (2005). "The importance of quantitative 1H NMR in natural product analysis." Journal of Natural Products. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • Sigma-Aldrich. "this compound Product Information." Link

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Link

  • National Institutes of Health (NIH) PubChem. "this compound Compound Summary." Link

Sources

theoretical vs experimental yield of 2-Bromo-6-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical vs. Experimental Yield of 2-Bromo-6-(difluoromethoxy)benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

This compound (CAS: 1404115-37-2) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for fused tricyclic benzimidazoles and phosphodiesterase inhibitors (e.g., Balinatunfib analogs). Its structural value lies in the difluoromethoxy (-OCF₂H) group, which functions as a lipophilic hydrogen bond donor, modulating metabolic stability and membrane permeability compared to a standard methoxy group.

This guide analyzes the discrepancy between the theoretical yield (stoichiometric maximum) and the experimental yield realized in the laboratory. We compare the two dominant synthesis methodologies: the traditional gas-phase insertion (using Chlorodifluoromethane) and the modern solid-phase decarboxylation (using Sodium Chlorodifluoroacetate).

Theoretical Framework

The theoretical yield is calculated based on the limiting reagent, typically the phenolic precursor 2-bromo-6-hydroxybenzaldehyde .

Stoichiometry of the Core Reaction

The transformation is an O-difluoromethylation involving the insertion of a difluorocarbene species (:CF₂) into the O-H bond of the phenolate.

  • Precursor: 2-Bromo-6-hydroxybenzaldehyde (

    
    , MW: 201.02  g/mol )
    
  • Target: this compound (

    
    , MW: 251.03  g/mol )
    
  • Theoretical Conversion: 1.00 g of Precursor

    
     1.25 g of Target (assuming 100% conversion).
    

Why Theoretical Yield is Never Reached:

  • Carbene Lifetime: The active species, difluorocarbene (:CF₂), is highly electrophilic and transient. It undergoes rapid hydrolysis in the presence of trace water (

    
    ), consuming the reagent before it reacts with the phenolate.
    
  • Oligomerization: Tetrafluoroethylene formation (

    
    ) is a competing side reaction, particularly at high concentrations.
    
  • Cannizzaro Reaction: The aldehyde moiety on the scaffold is susceptible to disproportionation under the strong basic conditions required to generate the phenolate.

Comparative Analysis: Experimental Yields by Method

The choice of difluoromethylating agent drastically alters the experimental yield profile.

Table 1: Method Performance Comparison
FeatureMethod A: Gas-Phase Insertion Method B: Solid-Phase Decarboxylation
Reagent Chlorodifluoromethane (ClCHF₂, Freon-22)Sodium Chlorodifluoroacetate (ClCF₂CO₂Na, SCDA)
Phase Gas/Liquid BiphasicSolid/Liquid Solution
Mechanism Base-mediated elimination (

-elimination)
Thermal decarboxylation
Typical Exp. Yield 45% – 60% 65% – 82%
Atom Economy High (HCl byproduct)Low (Loss of CO₂ and NaCl)
Operational Risk High (Pressurized gas, ozone depleting)Low (Bench-stable solid)
Scalability Preferred for Multi-Kg (Continuous flow)Preferred for g to Kg (Batch)
Deep Dive: Why Method B Outperforms Method A in the Lab
  • Kinetic Control: Method A relies on bubbling gas into a solution. The concentration of dissolved ClCHF₂ is often the rate-limiting step, leading to stalled reactions and prolonged exposure of the aldehyde to harsh bases (NaOH/KOH).

  • Carbene Generation: Method B generates :CF₂ in situ at a controlled rate via thermal decomposition at 95°C. This matches the consumption rate of the phenolate, minimizing carbene dimerization and hydrolysis.

Visualized Reaction Pathways

The following diagrams illustrate the chemical transformation and the process workflow for the recommended Method B .

Diagram 1: Reaction Mechanism & Competition

ReactionScheme Precursor 2-Bromo-6-hydroxybenzaldehyde (Limiting Reagent) Intermediate Phenolate Anion Precursor->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Product This compound (Target) Intermediate->Product + :CF2 (Protonation source H+) SCDA SCDA Reagent (ClCF2CO2Na) Carbene :CF2 (Difluorocarbene) Transient Species SCDA->Carbene Heat (95°C) -CO2, -NaCl Carbene->Product SideProduct1 Hydrolysis (CO + HF) Carbene->SideProduct1 + H2O (Trace) SideProduct2 Dimerization (F2C=CF2) Carbene->SideProduct2 Self-reaction

Caption: Mechanistic pathway showing the generation of the active difluorocarbene species and the competing side reactions that reduce experimental yield.

Diagram 2: Recommended Experimental Workflow (Method B)

Workflow Start Start: 2-Bromo-6-hydroxybenzaldehyde Solvent Dissolve in DMF/H2O (10:1) Add K2CO3 (1.5 eq) Start->Solvent Heat Heat to 95-100°C Solvent->Heat Addition Slow Addition of SCDA (2.5 eq) over 2-4 hours Heat->Addition Monitor Monitor via TLC/HPLC (Check for Phenol consumption) Addition->Monitor Monitor->Addition Incomplete (<90%) Quench Cool to RT Quench with Water Monitor->Quench Complete Extract Extract with EtOAc Wash with Brine Quench->Extract Purify Column Chromatography (Hexanes/EtOAc) Extract->Purify

Caption: Step-by-step workflow for the Sodium Chlorodifluoroacetate (SCDA) protocol, optimized for maximum yield.

Detailed Experimental Protocol (Method B)

Objective: Synthesis of this compound via solid-phase decarboxylation. Target Yield: 75-82%

Reagents:
  • 2-Bromo-6-hydroxybenzaldehyde (1.0 equiv)

  • Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) and Water (10:1 ratio). Note: A small amount of water aids in the protonation step of the intermediate anion.

Step-by-Step Procedure:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-6-hydroxybenzaldehyde (10 mmol) in DMF (20 mL).

  • Activation: Add

    
     (15 mmol) and water (2 mL). Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.
    
  • Reaction: Heat the mixture to 95–100°C . Once at temperature, add SCDA (25 mmol) portion-wise over 1 hour. Crucial: Rapid addition causes excess gas evolution and pressure buildup.

  • Monitoring: Stir at 100°C for 4–6 hours. Monitor via TLC (typically 10-20% EtOAc in Hexanes). The starting phenol spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Combine organic layers and wash with saturated brine (
    
    
    
    mL) to remove DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes). The product is typically a pale yellow oil or low-melting solid.
    
Troubleshooting Low Yields:
  • Problem: Low conversion (<50%).

    • Cause: SCDA decomposition before reaction.

    • Fix: Ensure temperature is strictly maintained >90°C during addition. Add SCDA more slowly.

  • Problem: Side products (Aldehyde degradation).

    • Cause: Base concentration too high or reaction time too long.

    • Fix: Use

      
       instead of 
      
      
      
      for milder activation, or reduce reaction time.

References

  • Garg, N. K., et al. (2024). "Difluoromethylation of Phenols." Organic Syntheses, 101, 364-381. Link

    • Foundation for the SCDA protocol and yield expect
  • Biosynth. "this compound Product Data." Link

    • Confirmation of commercial availability and structure.
  • Chemical.AI. (2025). "Human–AI Synergy in Retrosynthetic Analysis and Route Optimization of Balinatunfib." Link

    • Identifies the compound as a key intermediate (Fragment 1)
  • Hu, J., et al. (2011). "Recent Advances in the Synthetic Application of Difluorocarbene." Chemical Reviews. Link

    • Mechanistic review of difluorocarbene sources and reactivity.
  • Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols and Thiophenols." Organic Letters. Link

    • Comparative yield data for various difluoromethyl

×

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2-Bromo-6-(difluoromethoxy)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.